Product packaging for Amylopectin, acetate phosphate(Cat. No.:CAS No. 113894-91-0)

Amylopectin, acetate phosphate

Cat. No.: B1166642
CAS No.: 113894-91-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amylopectin, acetate phosphate is a chemically modified carbohydrate polymer engineered for advanced research applications. This compound is based on the native amylopectin structure—a highly branched polymer of glucose consisting of α-1,4-linked chains connected by α-1,6-glycosidic branch points, which is the major component of granular starch . The dual modification, incorporating both acetate and phosphate groups, creates a novel biopolymer with tailored physicochemical properties. The introduction of phosphate esters, typically at the C-2, C-3, and C-6 positions of glucose residues, alongside acetate groups, significantly alters the hydrogen bonding network and molecular interactions of the native polymer . This synergistic modification enhances the polymer's functionality for designing specialized biomaterials. Its primary research value lies in the development of next-generation starch-based materials, where it serves as a key ingredient for creating biodegradable films, thermoplastic starches (TPS), and hydrogels with enhanced mechanical properties and reduced water absorptivity compared to native starch . The specific nature and degree of substitution from both acetate and phosphate moieties dictate critical characteristics such as paste viscosity, swelling power, solubility, and gelatinization temperature, allowing researchers to fine-tune material behavior . Furthermore, this modified amylopectin is an invaluable tool for fundamental studies in polymer science and food technology, enabling investigations into the structure-function relationships of dually modified starches, their aggregation kinetics, and their performance under various processing conditions . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

113894-91-0

Molecular Formula

C16H17NO2S

Synonyms

Amylopectin, acetate phosphate

Origin of Product

United States

Synthetic Chemistry and Derivatization Methodologies for Amylopectin, Acetate Phosphate

Chemical Routes for Acetate (B1210297) Group Incorporation

The introduction of acetyl groups onto the amylopectin (B1267705) molecule is achieved through esterification of the available hydroxyl groups on the anhydroglucose (B10753087) units. This chemical modification alters the physicochemical properties of the amylopectin, primarily by disrupting the intermolecular and intramolecular hydrogen bonds.

The most common method for the acetylation of amylopectin involves the use of acetic anhydride (B1165640) as the esterifying agent. nguyenstarch.comnih.gov This reaction is typically carried out in an aqueous medium under alkaline conditions, with a catalyst such as sodium hydroxide (B78521) (NaOH) used to maintain the desired pH. nih.govresearchgate.net Vinyl acetate is another effective reagent for this purpose. mdpi.com The choice of reagent and reaction system can influence the efficiency of the acetylation and the properties of the final product.

The reaction system generally consists of a slurry of amylopectin in water. The alkaline catalyst is added to activate the hydroxyl groups of the amylopectin, making them more nucleophilic and susceptible to attack by the acetylating agent. The reaction is typically performed at a controlled temperature to ensure a consistent rate of acetylation and to minimize degradation of the amylopectin polymer.

Table 1: Common Esterification Reagents and Catalysts for Amylopectin Acetylation

Esterification Reagent Catalyst Reaction Medium
Acetic Anhydride Sodium Hydroxide (NaOH) Aqueous
Vinyl Acetate Sodium Hydroxide (NaOH) Aqueous
Acetic Acid Strong Acid (e.g., Sulfuric Acid) Anhydrous (less common for food-grade applications)

The degree of substitution (DS) of the acetyl groups, which is the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter that dictates the functionality of the acetylated amylopectin. The DS can be precisely controlled by optimizing several reaction parameters:

Temperature: The reaction temperature influences the rate of acetylation. Higher temperatures generally lead to a faster reaction rate and a higher DS. researchgate.net However, excessively high temperatures can cause gelatinization and degradation of the amylopectin granules. A typical temperature range for acetylation in an aqueous slurry is between 25°C and 50°C.

Time: The reaction time is directly proportional to the DS. Longer reaction times allow for more extensive substitution of hydroxyl groups. researchgate.net The optimal reaction time is determined by the desired DS and the other reaction conditions.

Reagent Ratio: The ratio of acetic anhydride to amylopectin is a key factor in determining the final DS. Increasing the concentration of the acetylating agent generally results in a higher DS. researchgate.net

pH: The reaction is typically carried out under alkaline conditions (pH 8-10) to facilitate the esterification process. rjptonline.org Maintaining a stable pH throughout the reaction is crucial for achieving a consistent degree of acetylation.

Table 2: Influence of Reaction Parameters on the Degree of Acetylation

Parameter Effect on Degree of Substitution (DS) Typical Range
Temperature Increases with increasing temperature 25-50 °C
Reaction Time Increases with increasing time 10-120 minutes
Acetic Anhydride/Amylopectin Ratio Increases with increasing ratio 1-10% (w/w of starch)
pH Optimal in the alkaline range 8.0-10.0

The acetylation of amylopectin proceeds via a nucleophilic acyl substitution reaction. The mechanism in an alkaline aqueous system using acetic anhydride can be described as follows:

Activation of Hydroxyl Groups: The hydroxide ions (OH⁻) from the alkaline catalyst (e.g., NaOH) deprotonate the hydroxyl groups on the anhydroglucose units of the amylopectin, forming highly reactive alkoxide ions.

Nucleophilic Attack: The alkoxide ion, being a strong nucleophile, attacks one of the carbonyl carbons of the acetic anhydride molecule.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate then collapses, and an acetate ion is eliminated as a leaving group.

Product Formation: The final product is an amylopectin acetate ester, with the acetyl group attached to the oxygen of the original hydroxyl group.

This reaction can occur at the C2, C3, and C6 positions of the anhydroglucose units, with the reactivity of these positions varying.

Chemical Routes for Phosphate (B84403) Group Incorporation

Phosphorylation introduces phosphate groups onto the amylopectin backbone, which can significantly alter its properties, such as increasing its viscosity and stability.

Several phosphorylating agents can be used to introduce phosphate groups into the amylopectin structure. Common reagents include:

Sodium Trimetaphosphate (STMP): This is a widely used cross-linking agent that can form distarch phosphates, where the phosphate group bridges two amylopectin chains. nguyenstarch.com

Phosphorus Oxychloride (POCl₃): Another effective cross-linking agent that reacts with the hydroxyl groups of amylopectin under alkaline conditions. nguyenstarch.com

Orthophosphate Salts: Reagents like sodium orthophosphate can be used to produce monostarch phosphates, where a single phosphate group is esterified to a hydroxyl group.

Phosphoric Acid: Can also be used as a phosphorylating agent, often in combination with a catalyst like urea, under semi-dry heating conditions. google.com

The reaction environment for phosphorylation is typically an aqueous slurry under alkaline conditions. The pH is carefully controlled to promote the reaction and to prevent degradation of the amylopectin. In some methods, a semi-dry or dry heating process is employed, where the amylopectin is mixed with the phosphorylating agent and then heated to facilitate the reaction.

Table 3: Common Phosphorylating Agents and Reaction Conditions

Phosphorylating Agent Type of Linkage Typical Reaction Environment
Sodium Trimetaphosphate (STMP) Cross-linking (Distarch phosphate) Aqueous slurry, alkaline pH
Phosphorus Oxychloride (POCl₃) Cross-linking (Distarch phosphate) Aqueous slurry, alkaline pH
Sodium Orthophosphate Monoester (Monostarch phosphate) Aqueous slurry or semi-dry heating
Phosphoric Acid/Urea Monoester and Diester Semi-dry heating

The degree of phosphorylation and the specificity of the phosphate group attachment can be controlled by several factors:

Reagent Concentration: The concentration of the phosphorylating agent directly influences the extent of phosphorylation. Higher concentrations generally lead to a higher degree of substitution.

pH: The pH of the reaction medium is a critical parameter. For cross-linking reactions with STMP or POCl₃, alkaline conditions are required. The pH can also influence the type of phosphate ester formed.

Temperature and Time: The reaction temperature and duration are important for controlling the rate and extent of the phosphorylation reaction. Higher temperatures and longer reaction times generally result in a higher degree of modification.

Amylopectin Source: The botanical source of the amylopectin can affect the reactivity and the distribution of the phosphate groups due to differences in granular structure and the presence of endogenous phosphate.

Specificity of Substitution: In native starches, phosphorylation occurs primarily at the C6 and C3 positions of the glucose units within the amylopectin molecules. nih.gov Chemical phosphorylation methods can also lead to substitution at these positions, although the distribution may differ from that of native phosphorylation. The use of specific enzymes, such as glucan, water dikinase (GWD), can achieve highly specific phosphorylation at the C6 position. nih.gov

By carefully controlling these parameters, it is possible to produce amylopectin, acetate phosphate with a desired balance of acetyl and phosphate groups, tailored for specific applications. The dual modification can be performed sequentially, with either acetylation or phosphorylation carried out first, followed by the second modification step. nguyenstarch.com The order of modification can influence the final properties of the product.

Reaction Kinetics and Thermodynamic Considerations in Phosphate Esterification

The esterification of amylopectin with phosphate groups, a process known as phosphorylation, is governed by principles of reaction kinetics and thermodynamics that dictate the reaction rate, extent, and energy requirements. In nature, the phosphorylation of amylopectin is an enzymatically mediated process carried out by dikinases, such as glucan, water dikinase (GWD) and phosphoglucan, water dikinase (PWD). nih.gov These enzymes utilize ATP as a phosphate donor, transferring a phosphate group to either the C6 or C3 position of a glucose residue within the amylopectin structure. nih.gov The kinetics of related enzymatic reactions, such as that of potato phosphorylase, have been shown to follow a sequential mechanism where both substrates (e.g., glucose-1-phosphate and amylopectin) must bind to the enzyme before a product is released. researchgate.net The reverse reaction, dephosphorylation, is catalyzed by phosphatases like SEX4, which has been shown to hydrolyze phosphate esters at both C3 and C6 positions. nih.gov

Chemical phosphorylation, in contrast, typically involves reacting amylopectin with reagents like sodium tripolyphosphate or sodium trimetaphosphate under specific conditions of temperature and pH. The reaction rate is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the esterification to occur. However, excessive temperatures can lead to starch gelatinization and degradation. Gelatinization is an endothermic process, and the enthalpy required is lower for phosphorylated starches, indicating that the introduction of phosphate groups disrupts the semi-crystalline granular structure. nih.govnih.gov

pH: The pH of the reaction medium is crucial as it affects the reactivity of both the amylopectin hydroxyl groups and the phosphorylating agent.

Reactant Concentration: The concentration of the phosphorylating agent influences the degree of substitution (DS), with higher concentrations generally leading to a higher DS up to a saturation point.

Thermodynamically, the introduction of negatively charged phosphate groups into the amylopectin structure disrupts the intermolecular and intramolecular hydrogen bonds that maintain the polymer's semi-crystalline state. nih.gov This disruption leads to a decrease in the gelatinization temperature and enthalpy. nih.gov Research on chestnut starch demonstrated that phosphorylation more significantly disrupts the crystalline structure and double helix in starch granules than acetylation. nih.gov

ParameterInfluence on Phosphate EsterificationSource(s)
Enzymatic Catalysis Utilizes dikinases (GWD, PWD) for regioselective phosphorylation at C6 and C3 positions. nih.gov
Chemical Reagents Commonly uses sodium tripolyphosphate and sodium trimetaphosphate.
Temperature Increases reaction rate but must be controlled to prevent unwanted gelatinization and degradation. nih.gov
pH Affects the reactivity of hydroxyl groups and the phosphorylating agent, crucial for reaction efficiency. nih.gov
Thermodynamics Introduction of phosphate groups is structurally disruptive, lowering the gelatinization enthalpy (ΔH) compared to native amylopectin. nih.govnih.gov

Integrated Synthesis Approaches for Dual Functionalization

The synthesis of this compound requires an integrated approach to introduce both functional groups onto the polymer backbone. The strategies for this dual modification can be broadly categorized into sequential and one-pot methods, with control over regioselectivity being a key challenge. The properties achieved through dual modification are influenced by factors such as the botanical source, reaction conditions, and the type and distribution of substituents. nih.gov

In a sequential modification, amylopectin is first derivatized with one functional group, and the resulting modified polymer is then subjected to a second reaction to introduce the other group. The order of these reaction steps is a critical parameter that significantly affects the physicochemical properties of the final product. redalyc.org

Phosphorylation followed by Acetylation: Initiating the synthesis with phosphorylation introduces anionic phosphate groups that cause electrostatic repulsion between polymer chains. nih.gov This repulsion can disrupt the granular structure, potentially making the amylopectin more accessible for subsequent acetylation by acetic anhydride. This increased accessibility could lead to a more uniform distribution of acetyl groups.

Acetylation followed by Phosphorylation: Conversely, beginning with acetylation introduces bulky, hydrophobic acetyl groups. This initial modification can alter the swelling properties and solubility of the amylopectin, which in turn influences the efficiency and pattern of the subsequent phosphorylation step.

The choice of sequence is therefore a strategic decision to tailor the final properties of the this compound.

A one-pot synthesis, where both acetylation and phosphorylation are carried out concurrently in a single reaction vessel, presents a more efficient and economical approach. While specific one-pot protocols for this compound are not widely detailed, the concept has been demonstrated for the dual functionalization of starch with other reagents. nih.govresearchgate.net The primary challenge in developing a one-pot strategy for acetylation and phosphorylation lies in the potentially incompatible optimal reaction conditions for each modification.

For instance, starch acetylation is often performed under alkaline conditions (pH 8-9) to facilitate the esterification with acetic anhydride. mdpi.com In contrast, chemical phosphorylation can be conducted under varying pH conditions, sometimes involving heat treatment in a semi-dry state. Reconciling these differing requirements in a single pot without compromising the efficiency of either reaction or promoting undesirable side reactions is a significant synthetic hurdle. A successful one-pot strategy would require careful selection of reagents, catalysts, and solvents that are mutually compatible and effective for both esterifications.

Regioselectivity refers to the control over which hydroxyl groups on the anhydroglucose units of amylopectin (located at the C2, C3, and C6 positions) are substituted.

Natural Regioselectivity: In biological systems, enzymatic phosphorylation exhibits high regioselectivity, primarily targeting the C6 and C3 positions. nih.gov

Chemical Regioselectivity: In chemical synthesis, the primary hydroxyl group at the C6 position is generally more nucleophilic and less sterically hindered than the secondary hydroxyl groups at C2 and C3, making it the most probable site for initial substitution. However, achieving exclusive substitution at a single position is difficult, and the distribution of functional groups is typically influenced by reaction conditions.

In a dual derivatization, the regioselectivity of the second modification step is influenced by the placement of the first substituent. The introduction of a bulky acetyl or a charged phosphate group can sterically hinder or electronically influence the reactivity of neighboring hydroxyl groups, thus directing the position of the subsequent functionalization. Achieving precise control over the placement of both acetate and phosphate groups remains a complex challenge in starch chemistry. mdpi.com

Influence of Native Amylopectin Source and Structure on Synthesis

The efficiency of derivatization and the properties of the resulting this compound are highly dependent on the botanical origin of the starting material. nih.gov Starches from different plant sources exhibit significant variations in their composition and architecture, which directly impacts their chemical reactivity.

Amylopectin is the major component of starch granules, but its fine structure, chain length distribution, degree of branching, and association with other components like amylose (B160209) and lipids vary significantly between plant species such as potato, corn, wheat, rice, and chestnut. redalyc.org These structural differences affect the accessibility of the hydroxyl groups to chemical reagents and thus influence the reaction efficiency.

Key factors related to botanical origin include:

Granule Morphology and Size: Different starches have distinct granule sizes and shapes, which affect the surface area available for reaction.

Crystallinity: The ratio of crystalline to amorphous regions within the granule impacts reagent penetration. Amylopectin forms the crystalline lamellae, and starches with higher crystallinity (e.g., waxy starches) may require more energy for modification. redalyc.org

Native Phosphate Content: Some starches, particularly from tubers like potatoes, are naturally phosphorylated. nih.gov This pre-existing modification can influence the sites available for further chemical phosphorylation and acetylation.

For example, studies have shown that potato starch can be acetylated to a higher degree of substitution than corn starch under identical reaction conditions, which may be attributed to its larger granule size and inherent phosphate content that loosens the granular structure. mdpi.com The selection of the amylopectin source is therefore a fundamental consideration in designing a synthesis for this compound with desired characteristics.

Botanical SourceKey Structural CharacteristicsImplication for SynthesisSource(s)
Potato Large granule size, B-type crystallinity, naturally high phosphate content.Higher reactivity for acetylation, loosened granular structure may facilitate reagent penetration. nih.govmdpi.com
Corn (Maize) Smaller polygonal granules, A-type crystallinity, lower native phosphate content.May exhibit lower reaction efficiency compared to potato starch under similar conditions. mdpi.com
Chestnut C-type crystal pattern (mix of A and B).Modification with phosphate and acetate reduces relative crystallinity and gelatinization temperature. nih.govnih.govmdpi.com
Waxy Starches Very high amylopectin content (>95%), high crystallinity.May require more energy for gelatinization and modification due to high crystallinity. redalyc.org

Impact of Amylopectin Granular Morphology on Derivatization

The granular morphology of amylopectin plays a significant role in the efficiency and outcome of the derivatization process to form this compound. The semi-crystalline nature of starch granules, composed of alternating amorphous and crystalline regions, dictates the accessibility of the hydroxyl groups to chemical reagents. mdpi.com The amorphous regions are more readily penetrated by modifying agents, while the densely packed crystalline lamellae are more resistant. nih.gov

Dual modification processes, such as acetylation and phosphorylation, can significantly alter the surface morphology of the starch granules. Scanning electron microscopy studies on dually modified tapioca starch have shown that the process can lead to a roughening of the granule surface and the development of irregular shapes. nih.gov This is in contrast to some single modifications like hydroxypropylation, which may not significantly alter the granule's appearance. nih.gov

The order of modification in a dual-modification process can also be influenced by the granular structure. For instance, a physical modification like heat-moisture treatment (HMT) prior to a chemical modification like cross-linking with phosphates has been shown to increase the phosphorus content and degree of substitution in waxy corn starch. researchgate.net This suggests that the initial alteration of the granular structure by HMT facilitates greater penetration and reaction of the phosphorylating agent.

Furthermore, the size and shape of the amylopectin granules can influence the derivatization. While some studies on acetylated rice starches did not show significant differences in the external morphology between native and acetylated granules, the chemical modification did lead to changes in physicochemical properties. nguyenstarch.com The introduction of acetyl and phosphate groups disrupts the intermolecular hydrogen bonds within the granule, which can lead to increased solubility and swelling power. nih.gov

The following table summarizes the effects of dual modification on the granular morphology of starch.

ModificationObserved Impact on Granular MorphologyUnderlying Mechanism
Acid Hydrolysis & Hydroxypropylation (Dual Modification)Surface roughness and irregular granule shape. nih.govAcid hydrolysis initially attacks the amorphous regions, followed by the crystalline regions, leading to granule degradation. nih.gov
Carboxymethylation & Hydroxypropylation (Dual Modification)Significant change in the granular structure. nih.govThe combined chemical modifications alter the integrity of the granule.
Hydroxypropylation & Cross-linking (Dual Modification)Roughness and grooves formed on the granule surface. nih.govThe introduction of different functional groups disrupts the smooth surface of the native granules.

Post-Synthetic Purification and Isolation Methodologies

Following the synthesis of this compound, a multi-step purification and isolation process is essential to remove unreacted reagents, by-products, and salts, ensuring the final product meets the required purity standards.

The first step in the purification process is typically neutralization. After the acetylation and phosphorylation reactions, which are often carried out under alkaline conditions, the pH of the starch slurry is adjusted to around 6.5 using an acid, such as hydrochloric acid. nih.gov This step is crucial to stop the reaction and to prepare the modified amylopectin for subsequent washing.

The neutralized slurry is then subjected to a thorough washing process. This is commonly done by repeatedly washing the modified starch with distilled water. nih.gov The purpose of washing is to remove residual salts, unreacted acetic anhydride, and any by-products formed during the reaction. The washing process is often continued until the pH of the wash water becomes constant, indicating that most of the impurities have been removed. nih.gov

After washing, the purified this compound is dewatered. This can be achieved through centrifugation or vacuum filtration, which separates the solid modified starch from the bulk of the water. sinofoodsupply.com

The final step is drying the isolated product. The dewatered cake of this compound is typically dried in an oven at a controlled temperature, for instance at 40°C, until it reaches a desired moisture content. google.com The dried product is then often ground or milled to achieve a uniform particle size and may be passed through a sieve to ensure homogeneity. google.com

The following table outlines the key stages in the post-synthetic purification and isolation of this compound.

Purification/Isolation StepPurposeCommon Method(s)
NeutralizationTo stop the chemical reaction and adjust the pH of the slurry.Addition of an acid (e.g., hydrochloric acid) to reach a pH of approximately 6.5. nih.gov
WashingTo remove unreacted reagents, by-products, and salts.Repeated washing with distilled water until a constant pH is achieved. nih.gov
DewateringTo remove excess water from the purified product.Centrifugation or vacuum filtration. sinofoodsupply.com
DryingTo obtain a stable, dry powder.Oven drying at a controlled temperature (e.g., 40°C). google.com
Milling/SievingTo achieve a uniform particle size.Grinding and passing through a sieve of a specific mesh size. google.com

Advanced Structural Characterization and Analytical Techniques for Amylopectin, Acetate Phosphate

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of amylopectin (B1267705), acetate (B1210297) phosphate (B84403), providing detailed information on its chemical composition and the arrangement of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of modified polysaccharides like amylopectin, acetate phosphate. Both ¹H and ³¹P NMR are employed to elucidate the degree of substitution (DS) and the specific sites of modification on the anhydroglucose (B10753087) units (AGU) of the amylopectin backbone.

¹H NMR Spectroscopy: Proton NMR is primarily used to determine the degree of substitution of the acetyl groups. The spectrum of dissolved this compound in a suitable solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals. The protons of the anhydroglucose unit typically appear in the region of 3.0 to 5.5 ppm. The introduction of acetyl groups (-COCH₃) results in a new signal for the methyl protons, which typically resonates in the range of 1.9 to 2.2 ppm.

The degree of substitution for the acetyl groups (DS_acetyl) can be calculated by comparing the integrated area of the acetyl proton signal to the integrated area of the anhydroglucose unit protons. The calculation is generally performed using the following formula:

DS_acetyl = (Integral of acetyl protons / 3) / (Integral of anhydroglucose protons / 7)

This formula is based on the fact that each acetyl group has three protons, and each anhydroglucose unit has seven protons.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is specifically used to identify and quantify the different types of phosphate esters present in the modified amylopectin. This technique can distinguish between monostarch monophosphates (MSMP) and distarch monophosphates (DSMP), which act as cross-links between amylopectin chains. The chemical shifts in the ³¹P NMR spectrum are sensitive to the local chemical environment of the phosphorus nucleus.

For instance, the signals for monostarch monophosphate esters typically appear in the range of 3.5 to 5.0 ppm, while distarch monophosphate cross-links resonate in the region of 0 to 1 ppm. sci-hub.box The presence of monostarch diphosphate (B83284) may also be detected. sci-hub.box By integrating the respective peak areas, the relative proportions of these phosphate species can be determined, providing insight into the extent of substitution and cross-linking.

Illustrative NMR Data for Modified Starch

Parameter¹H NMR Chemical Shift (ppm)³¹P NMR Chemical Shift (ppm)
Anhydroglucose Protons3.0 - 5.5-
Acetyl Protons (-CH₃)1.9 - 2.2-
Monostarch Monophosphate-3.5 - 5.0
Distarch Monophosphate-0 - 1

Note: The chemical shifts are representative and can vary depending on the solvent, temperature, and specific structure of the modified starch.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the analysis of this compound, FTIR is instrumental in confirming the successful introduction of both acetyl and phosphate groups onto the amylopectin backbone.

The FTIR spectrum of native amylopectin is characterized by a broad absorption band in the region of 3000-3600 cm⁻¹, corresponding to the stretching vibrations of hydroxyl (-OH) groups. Other significant peaks include those for C-H stretching (around 2930 cm⁻¹), and C-O and C-C stretching vibrations within the polysaccharide structure (in the fingerprint region of 900-1200 cm⁻¹).

Upon modification to this compound, new characteristic absorption bands appear in the FTIR spectrum:

Acetate Group: A prominent new band typically appears around 1720-1745 cm⁻¹ , which is attributed to the C=O stretching vibration of the ester carbonyl group from the introduced acetate. researchgate.net Another characteristic absorption can be observed around 1240 cm⁻¹ due to the C-O stretching of the acetyl group.

Phosphate Group: The introduction of phosphate groups can be identified by new absorption bands. A peak around 1016 cm⁻¹ can be related to the antisymmetric stretching vibration of the P-O-C bond. nih.gov Additionally, a band appearing near 1417 cm⁻¹ may be attributed to the P=O stretching vibration. nih.gov

A decrease in the intensity of the broad -OH band (3000-3600 cm⁻¹) is also typically observed, indicating the substitution of hydroxyl groups by acetate and phosphate moieties. nih.gov

Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
O-H (hydroxyl)3000-3600Stretching
C-H~2930Stretching
C=O (acetyl ester)1720-1745Stretching
C-O (acetyl)~1240Stretching
P=O (phosphate)~1417Stretching
P-O-C (phosphate)~1016Antisymmetric Stretching

Raman spectroscopy is a powerful analytical technique that provides a detailed "vibrational fingerprint" of a molecule, offering complementary information to FTIR spectroscopy. nih.gov It is particularly useful for studying the modification of polysaccharides like amylopectin, as it is non-destructive and requires minimal sample preparation. pttz.org

In the context of this compound, Raman spectroscopy can be used to confirm the presence of the introduced functional groups and to quantify the degree of substitution. The Raman spectrum of native starch shows characteristic bands related to the vibrations of the glucose units and the glycosidic linkages.

Upon acetylation and phosphorylation, new Raman bands appear that are characteristic of the substituent groups:

Acetate Group: A distinct Raman band appearing around 1736 cm⁻¹ is a clear indicator of the C=O stretching vibration of the acetyl group. hku.hk The intensity of this band can be correlated with the degree of acetylation, allowing for a quantitative analysis. pttz.org

Phosphate Group: The introduction of phosphate groups can be detected by the appearance of a new band in the region of 970-980 cm⁻¹ , which is attributed to the C-O-P stretching vibration.

By creating a calibration curve that plots the ratio of the intensity of a characteristic modification band to an internal standard starch band against the degree of substitution (determined by a primary method like titration or NMR), Raman spectroscopy can be used for rapid and routine quantification of the modification level. pttz.org

Key Raman Bands for this compound

Functional Group/VibrationWavenumber (cm⁻¹)
C=O (acetyl)~1736
C-O-P (phosphate)970-980
C-H stretching~2930

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface of modified starch granules, providing insights into the distribution of the modifying groups on the outer layers.

The principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of the emitted electrons is characteristic of the element and its chemical environment.

For this compound, XPS analysis would focus on the high-resolution spectra of the C 1s, O 1s, and P 2p core levels.

C 1s Spectrum: The C 1s spectrum of native starch can be deconvoluted into components corresponding to C-C/C-H, C-O, and O-C-O bonds. Upon acetylation, an additional component at a higher binding energy appears, corresponding to the carbonyl carbon (C=O) of the acetate group.

O 1s Spectrum: The O 1s spectrum can also be deconvoluted to distinguish between oxygen in hydroxyl groups (C-OH), ether linkages (C-O-C), and, after modification, carbonyl oxygen (C=O) and oxygen in the phosphate groups (P-O-C, P=O).

P 2p Spectrum: The presence of a P 2p signal confirms the introduction of phosphate groups on the surface of the amylopectin granules. The binding energy of the P 2p peak can provide information about the chemical state of the phosphorus.

By quantifying the atomic concentrations of carbon, oxygen, and phosphorus on the surface, XPS can provide a measure of the surface degree of substitution, which may differ from the bulk DS determined by NMR.

Representative XPS Binding Energies for Modified Starch Components

Element (Core Level)Chemical StateBinding Energy (eV)
C 1sC-C, C-H~284.8
C-O~286.3
O-C-O, C=O~288.0
O 1sC-O~532.5
C=O~531.5
P 2pPhosphate~133-134

Note: Binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.

Chromatographic and Separation-Based Analyses

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their functional properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of macromolecules like this compound. This method separates molecules based on their hydrodynamic volume in solution.

In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time.

The eluting polymer is typically detected by a differential refractive index (DRI) detector, a light scattering detector, and/or a viscometer. By calibrating the column with a series of polymer standards of known molecular weight, a calibration curve can be constructed to relate elution volume to molecular weight.

The dual modification of amylopectin with acetate and phosphate groups can potentially lead to some degradation of the polymer chains, resulting in a lower average molecular weight compared to the native amylopectin. GPC/SEC analysis provides crucial information on this aspect by determining key parameters of the molecular weight distribution:

Weight-average molecular weight (Mw): More sensitive to the presence of high molecular weight species.

Number-average molecular weight (Mn): More sensitive to the presence of low molecular weight species.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample, while higher values indicate a broader distribution of molecular weights.

Illustrative Molecular Weight Data for Modified Starch

ParameterNative Amylopectin (Representative)This compound (Hypothetical)
Mw ( g/mol )1 x 10⁸8 x 10⁷
Mn ( g/mol )5 x 10⁷4 x 10⁷
PDI (Mw/Mn)2.02.0

Note: The molecular weight of amylopectin can vary significantly depending on the botanical source. The data for this compound is hypothetical to illustrate a potential decrease in molecular weight upon modification.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Fragment Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for elucidating the fine structure of the branched amylopectin molecule in this compound. The analysis focuses on the chain-length distribution (CLD) of the oligosaccharide fragments that constitute the amylopectin branches. This is typically achieved after the polymer is completely debranched using enzymes like isoamylase (B1167963) or pullulanase, which cleave the α-1,6 glycosidic linkages at the branch points.

The resulting mixture of linear oligosaccharides (α-1,4 glucans) is then separated and quantified. A powerful and widely used method for this purpose is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). researchgate.netchromatographyonline.com HPAEC-PAD offers high-resolution separation of neutral oligosaccharides based on their size (degree of polymerization, DP) and allows for sensitive, direct detection without the need for derivatization. chromatographyonline.comcreative-biolabs.com

The analysis reveals the relative proportions of different chain lengths, which are categorized as:

A chains: DP 6–12

B1 chains: DP 13–24

B2 chains: DP 25–36

B3 chains: DP ≥ 37 creative-proteomics.com

Acetylation and phosphorylation can influence the susceptibility of the amylopectin molecule to the debranching enzymes and may alter the branching pattern itself. HPLC analysis of this compound would likely show a shift in the CLD profile compared to native amylopectin. For instance, chemical modifications can lead to a relative increase in shorter chains by making the interior of the molecule more accessible to enzymatic or chemical cleavage during processing.

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Analysis

X-ray Diffraction (XRD) is a primary technique used to investigate the long-range crystalline order within starch granules. Native starch granules are semi-crystalline, composed of alternating amorphous and crystalline lamellae. nih.gov The crystalline arrangement of double helices formed by amylopectin side chains produces characteristic diffraction patterns. Depending on the botanical source, these patterns are classified as A-type (common in cereals), B-type (common in tubers), or C-type (a mixture of A and B, found in legumes). nih.gov

The introduction of acetyl and phosphate functional groups into the amylopectin structure disrupts the dense packing of the double helices. This chemical modification typically reduces the degree of crystalline order. XRD analysis of this compound is used to quantify these changes. While the modification process does not usually alter the fundamental crystal type (e.g., a C-type starch remains C-type), it leads to a decrease in the intensity of the diffraction peaks and a corresponding reduction in the relative crystallinity (RC). nih.govbohrium.com This is observed as a broadening of the diffraction peaks and a lower ratio of crystalline peak area to the total diffractogram area.

The reduction in crystallinity is a direct consequence of the steric hindrance imposed by the substituent groups, which prevents the chains from associating closely to form ordered crystalline structures. nih.gov This structural change has significant implications for the compound's functional properties, such as swelling power and gelatinization temperature.

Table 1: Representative X-ray Diffraction Data for Native and Modified Starch
Starch SampleCrystal TypeRelative Crystallinity (%)Key Diffraction Peaks (2θ)
Native Chestnut StarchC-type28.55.6°, 15°, 17°, 23°
Phosphorylated Chestnut StarchC-type20.35.6°, 15°, 17°, 23° (Reduced Intensity)
Acetylated Chestnut StarchC-type25.15.6°, 15°, 17°, 23° (Reduced Intensity)

Data in this table is representative, based on findings for modified chestnut starch, to illustrate the expected effects of phosphorylation and acetylation. nih.gov

Microscopic Imaging Techniques

Microscopy provides direct visual evidence of the impact of acetylation and phosphorylation on the structure of amylopectin granules from the micrometer scale down to the nanoscale.

While SEM probes the surface, Transmission Electron Microscopy (TEM) provides insight into the internal ultrastructure of the granules. By examining ultra-thin sections of the granules, TEM can visualize the alternating crystalline and amorphous growth rings (lamellae) that are characteristic of native starch. The introduction of acetyl and phosphate groups is expected to disrupt this ordered internal arrangement. TEM analysis of this compound can reveal a less defined lamellar structure, indicating a disruption of the native crystalline organization from within the granule. This technique is also instrumental in characterizing nanoscale fragments or nanocrystals that may be produced through controlled modification processes.

Atomic Force Microscopy (AFM) offers unparalleled resolution for studying the surface topography of individual granules at the nanometer scale. Unlike SEM, AFM can generate high-resolution 3D images and quantitative data on surface roughness. For this compound, AFM can quantify the changes in surface texture caused by the chemical modification. Studies on acetylated starch have shown that the introduction of functional groups can lead to an increase in surface roughness values (such as average roughness, Ra, and root-mean-square roughness, Rq). This is attributed to the structural rearrangement of polymer chains at the granule surface to accommodate the new functional groups. AFM can also be operated in modes that map local variations in properties like adhesion and elasticity, providing further insight into how chemical modification alters surface interactions.

Thermal Analysis Methods

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental for characterizing the phase transitions of this compound, most notably gelatinization. thermalsupport.comtainstruments.com Gelatinization is the process where the semi-crystalline structure of the starch granule is disrupted in the presence of heat and water, leading to irreversible swelling and solubilization.

DSC measures the heat flow associated with this transition. A typical DSC thermogram for starch gelatinization shows an endothermic peak characterized by several key parameters:

Onset temperature (Tₒ): The temperature at which the transition begins.

Peak temperature (Tₚ): The temperature at which the rate of heat absorption is maximal.

Enthalpy of gelatinization (ΔH): The total energy required to disrupt the ordered structure, calculated from the area of the endotherm. researchgate.net

The introduction of acetyl and phosphate groups into the amylopectin structure acts as an internal plasticizer, disrupting the intermolecular and intramolecular hydrogen bonds that stabilize the crystalline regions. nih.gov This disruption means that less thermal energy is required to break down the granular structure. Consequently, this compound typically exhibits lower Tₒ, Tₚ, and ΔH values compared to its native counterpart. nih.gov A lower gelatinization enthalpy (ΔH) directly reflects the reduced crystallinity and molecular order confirmed by XRD. nih.gov

Table 2: Representative DSC Thermal Analysis Data for Native and Modified Starch
Starch SampleOnset Temp. (Tₒ) °CPeak Temp. (Tₚ) °CConclusion Temp. (Tₑ) °CEnthalpy (ΔH) J/g
Native Chestnut Starch66.872.178.512.5
Phosphorylated Chestnut Starch54.263.974.39.8
Acetylated Chestnut Starch64.569.876.211.1

Data in this table is representative, based on findings for modified chestnut starch, to illustrate the expected effects of phosphorylation and acetylation. nih.gov

Differential Scanning Calorimetry (DSC) for Glass Transition and Gelatinization Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is instrumental in determining key thermal transitions, namely the glass transition temperature (Tg) and the gelatinization characteristics.

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubber-like state. The gelatinization of starch is a process of breaking down the intermolecular bonds of starch molecules in the presence of water and heat, allowing the hydrogen bonding sites to engage more water. This irreversibly dissolves the starch granule in water.

In a typical DSC experiment for this compound, a small, weighed amount of the sample is sealed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are then heated at a constant rate. The resulting DSC thermogram plots heat flow against temperature.

Glass Transition (Tg): This appears as a step-like change in the baseline of the DSC curve, indicating a change in heat capacity. The Tg is influenced by the degree of substitution of acetate and phosphate groups, which can affect the mobility of the polymer chains.

Gelatinization Endotherm: This is observed as a distinct endothermic peak on the DSC thermogram. The key parameters derived from this peak are:

Onset Temperature (To): The temperature at which gelatinization begins.

Peak Temperature (Tp): The temperature at which the maximum rate of gelatinization occurs. researchgate.net

Enthalpy of Gelatinization (ΔH): The total energy required to complete the gelatinization process, represented by the area under the endothermic peak. researchgate.net This value is indicative of the degree of crystallinity within the starch granules. cerealsgrains.org

The introduction of acetate and phosphate groups into the amylopectin structure disrupts the native crystalline arrangement and can also inhibit the re-association of starch chains. This generally leads to a lower gelatinization temperature and enthalpy compared to native starch. tandfonline.com

Table 1: Illustrative DSC Gelatinization Parameters for Modified Amylopectin

SampleOnset Temperature (To) (°C)Peak Temperature (Tp) (°C)Conclusion Temperature (Tc) (°C)Enthalpy (ΔH) (J/g)
Native Amylopectin65.272.178.515.8
This compound (Low DS)62.869.575.913.2
This compound (High DS)58.165.371.810.5

Note: The data in this table is illustrative and intended to demonstrate the typical effects of modification on the thermal properties of amylopectin.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of this compound.

In a TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. tandfonline.com

The thermal decomposition of this compound typically occurs in distinct stages: tandfonline.commdpi.com

Initial Weight Loss: This occurs at lower temperatures (typically below 150°C) and is attributed to the evaporation of absorbed and bound water.

Char Formation: At even higher temperatures, the organic material is further carbonized, leading to the formation of a stable char residue. The amount of char formed can be influenced by the presence of phosphate groups, which can act as flame retardants.

Table 2: Representative TGA Data for Amylopectin and a Modified Derivative

SampleOnset of Decomposition (°C)Temperature of Maximum Decomposition (°C)Residue at 600°C (%)
Native Amylopectin29031515
This compound27530525

Note: This data is for illustrative purposes. The exact temperatures and residue percentages will vary depending on the specific degrees of substitution and the experimental conditions.

Rheological Characterization Methodologies for Solution and Gel Systems

Rheology is the study of the flow and deformation of matter. For this compound, rheological characterization is crucial for understanding its behavior in solutions and gels, which is critical for its various applications.

Principles of Viscometric Analysis for Solution Behavior

Viscometric analysis measures the resistance of a fluid to flow, which is defined as viscosity. For dilute solutions of this compound, viscometry can provide information about the polymer's molecular size and shape in a given solvent. The intrinsic viscosity, a key parameter obtained from these measurements, is related to the hydrodynamic volume of the polymer molecule.

The analysis typically involves measuring the flow times of the solvent and polymer solutions of different concentrations through a capillary viscometer. The relative, specific, and reduced viscosities are then calculated. The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration. The Huggins and Kraemer equations are commonly used for this extrapolation.

The introduction of charged phosphate groups and bulky acetate groups into the amylopectin structure can lead to an expansion of the polymer coils due to electrostatic repulsion and steric hindrance, resulting in a higher intrinsic viscosity compared to the unmodified polymer.

Dynamic Oscillatory Rheology for Viscoelastic Properties and Gel Mechanics

Dynamic oscillatory rheology is a powerful technique for characterizing the viscoelastic properties of materials, including solutions and gels of this compound. This method applies a small, sinusoidal oscillatory strain or stress to the sample and measures the resulting stress or strain response. nih.gov

From this measurement, two key parameters are derived:

Storage Modulus (G'): This represents the elastic component of the material and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like or elastic material.

Loss Modulus (G''): This represents the viscous component and is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like or viscous material.

The ratio of the loss modulus to the storage modulus (G''/G') is the loss tangent (tan δ) . zendy.io

If G' > G'' (tan δ < 1), the material is predominantly elastic and behaves more like a solid gel.

If G'' > G' (tan δ > 1), the material is predominantly viscous and behaves more like a liquid.

For this compound gels, dynamic oscillatory rheology can be used to determine the gel strength (indicated by the magnitude of G'), the gelation point, and the frequency dependence of the viscoelastic moduli. mdpi.com The cross-linking introduced by phosphorylation and the steric hindrance from acetylation can significantly impact the gel's mechanical properties.

Table 3: Example of Dynamic Oscillatory Rheology Data for Amylopectin Gels

Gel System (5% w/v)Storage Modulus (G') (Pa) at 1 HzLoss Modulus (G'') (Pa) at 1 HzLoss Tangent (tan δ)
Native Amylopectin150250.167
This compound250300.120

Note: This is hypothetical data to illustrate the potential impact of modification on the viscoelastic properties of amylopectin gels.

Elemental Analysis for Total Phosphate Content Determination

Elemental analysis is used to determine the amount of a specific element within a compound. For this compound, it is essential to quantify the total phosphorus content to understand the degree of phosphorylation. A common method for this is a spectrophotometric technique.

The principle of this method involves the complete digestion of the organic material to convert all forms of phosphorus into inorganic orthophosphate. This is typically achieved by wet ashing with strong acids like a mixture of sulfuric and nitric acids or perchloric acid. researchgate.netnih.govcerealsgrains.org

Once digestion is complete, the orthophosphate is reacted with a colorimetric reagent, such as ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent (e.g., ascorbic acid or ferrous sulfate), to form a colored complex, typically molybdenum blue. researchgate.net The intensity of the color, which is proportional to the phosphate concentration, is then measured using a spectrophotometer at a specific wavelength. A calibration curve prepared from standard phosphate solutions is used to determine the phosphorus concentration in the digested sample.

The percentage of phosphorus can be calculated using the following formula:

% Phosphorus = (Concentration of P from curve (µg/mL) × Dilution factor × Volume of digest (mL)) / (Weight of sample (µg)) × 100

Table 4: Sample Data for Spectrophotometric Determination of Total Phosphate

SampleSample Weight (mg)AbsorbanceCalculated Phosphorus (%)
This compound100.50.4520.85
Blank-0.010-

Note: The absorbance value is dependent on the specific experimental conditions and the standard curve.

Chemical Derivatization and Titrimetric Methods for Degree of Substitution Quantification

The degree of substitution (DS) is a critical parameter for modified starches, representing the average number of hydroxyl groups substituted per anhydroglucose unit. For this compound, it is necessary to determine the DS for both the acetate and phosphate groups. Titrimetric methods are commonly employed for this purpose.

To determine the DS of the acetyl groups, a back-titration method is frequently used. upm.edu.my This involves saponifying the ester linkages with a known excess amount of a strong base, such as sodium hydroxide (B78521). The unreacted base is then titrated with a standardized acid, like hydrochloric acid. A blank titration is performed on the unmodified starch to account for any naturally occurring acidic or basic components. scielo.br The amount of base consumed in the saponification reaction is then used to calculate the percentage of acetyl groups and the DS. upm.edu.my

The calculation for the degree of substitution by acetylation is as follows:

Calculate the percentage of acetyl groups (% Acetyl):

% Acetyl = [((Volume of blank HCl - Volume of sample HCl) × Molarity of HCl × 43) / Weight of sample (g)] × 100 (where 43 is the molecular weight of the acetyl group)

Calculate the Degree of Substitution (DS):

DS = (162 × % Acetyl) / (4300 - (42 × % Acetyl)) (where 162 is the molecular weight of an anhydroglucose unit and 42 is the molecular weight of the acetyl group minus the hydrogen it replaces)

The determination of the DS for phosphate groups can be more complex due to the acidic nature of the phosphate monoester. A common approach involves titrating the acidic form of the phosphated starch with a standard base. This may require converting the sample to its acidic form by treatment with a strong acid and then washing it free of excess acid. dss.go.th

Table 5: Example Titration Data for DS of Acetyl Groups

ParameterValue
Sample Weight1.0 g
Molarity of NaOH0.5 M
Volume of NaOH added25.0 mL
Molarity of HCl0.5 M
Blank Titration Volume (HCl)24.8 mL
Sample Titration Volume (HCl)20.5 mL
Calculated % Acetyl 9.25%
Calculated DS 0.36

Note: This data is provided as an illustrative example of the calculation.

Fundamental Mechanistic Studies of Functional Performance in Amylopectin, Acetate Phosphate Systems

Solute-Solvent Interaction Mechanisms and Hydration Science

The functional performance of amylopectin (B1267705), acetate (B1210297) phosphate (B84403) in aqueous systems is fundamentally governed by its interactions with water molecules. The introduction of both acetate and phosphate groups onto the amylopectin backbone significantly alters its hydration properties compared to native amylopectin. These modifications influence its water binding capacity, swelling behavior, and dispersion stability through a combination of steric and electronic effects.

Water Binding Capacity and Sorption Isotherms

The water binding capacity (WBC) of amylopectin, acetate phosphate is enhanced due to the introduction of hydrophilic phosphate groups and the disruption of the highly ordered crystalline structure of native amylopectin by both acetate and phosphate moieties. The phosphate groups, being more hydrophilic than the native hydroxyl groups, can form hydrogen bonds with a greater number of water molecules. Acetylation, by introducing bulky acetyl groups, disrupts the inter- and intra-molecular hydrogen bonding between amylopectin chains, making more hydroxyl groups accessible for water binding. This increased amorphousness allows for greater water penetration and retention within the polymer matrix.

Studies on related modified starches provide insights into these effects. For instance, acetylation of buckwheat starch has been shown to increase its water binding capacity from 116.32% to 123.14%. cabidigitallibrary.org This increase is attributed to the steric hindrance caused by acetyl groups, which leads to repulsion between starch molecules and facilitates water percolation into the amorphous regions of the granules. cabidigitallibrary.org Similarly, phosphorylation of chestnut starch significantly enhances its hydrophilicity and, consequently, its water binding capacity. nih.gov

Sorption isotherms, which describe the equilibrium moisture content of a material at a specific temperature as a function of water activity, for modified starches like this compound typically exhibit a Type II sigmoidal shape, characteristic of hygroscopic materials. The introduction of acetate and phosphate groups generally leads to a higher equilibrium moisture content at any given water activity compared to native amylopectin. This is a direct consequence of the increased number of available water binding sites (hydroxyl and phosphate groups) and the more open, amorphous structure. The Guggenheim-Anderson-de Boer (GAB) model is commonly used to describe the sorption behavior of such modified starches. researchgate.net

Table 1: Illustrative Water Binding Capacity of Modified Starches

Starch TypeModificationWater Binding Capacity (%)Reference
Buckwheat StarchNative116.32 cabidigitallibrary.org
Buckwheat StarchAcetylated123.14 cabidigitallibrary.org
Rice Protein ConcentrateNative2.07 g/g nih.gov
Rice Protein ConcentrateAcetylated (0.4 mL/g)3.76 g/g nih.gov

Note: This table provides illustrative data for related modified biopolymers to demonstrate the effect of acetylation. Specific data for this compound was not available in the searched literature.

Swelling Kinetics and Equilibrium Swelling Ratio

The swelling of this compound in water is a complex process involving water absorption, hydration of the polymer chains, and the relaxation of these chains. The introduction of negatively charged phosphate groups leads to electrostatic repulsion between the polymer chains, which facilitates the penetration of water and subsequent swelling. nih.gov Acetylation further contributes to this by disrupting the granular structure and weakening the internal hydrogen bonds. mdpi.com

The swelling kinetics of this compound can be described by models that consider both the diffusion of water into the polymer matrix and the relaxation of the polymer chains. The initial rate of swelling is typically rapid as water molecules hydrate (B1144303) the surface of the particles. This is followed by a slower phase as water diffuses into the interior of the granules and the polymer network expands.

The equilibrium swelling ratio, which is the ratio of the weight of the swollen polymer to its dry weight, is significantly higher for this compound compared to native amylopectin. This is a direct result of the increased water binding capacity and the repulsive forces between the charged phosphate groups. nih.gov For instance, phosphorylated chestnut starch granules can swell even at 40°C, a temperature at which native and acetylated starches show no swelling power. nih.gov The equilibrium swelling ratio is influenced by factors such as the degree of substitution of both acetate and phosphate groups, temperature, and the pH and ionic strength of the aqueous medium. researchgate.net

Table 2: Swelling Power of Native and Modified Chestnut Starch at Different Temperatures

Temperature (°C)Native Starch (g/g)Phosphorylated Starch (DS=0.021) (g/g)Acetylated Starch (DS=0.024) (g/g)
40No swelling12.30No swelling
501.1513.541.32
601.9815.892.15
704.3218.975.01
8010.5622.4511.23
9014.8724.8915.75

Source: Adapted from Liu et al. (2022) nih.gov Note: This table presents data for modified chestnut starch to illustrate the comparative effects of phosphorylation and acetylation on swelling power. DS refers to the degree of substitution.

Interactions with Aqueous Media and Dispersion Stability

Dispersions of this compound in aqueous media exhibit improved stability compared to those of native amylopectin. This enhanced stability is primarily due to the electrostatic repulsion between the negatively charged phosphate groups on the polymer chains, which prevents aggregation and sedimentation. semanticscholar.org The introduction of bulky acetyl groups also contributes to steric stabilization. semanticscholar.org

The stability of these dispersions is influenced by the pH and ionic strength of the medium. At neutral to alkaline pH, the phosphate groups are fully ionized, leading to maximum electrostatic repulsion and stable dispersions. In acidic conditions, the ionization of the phosphate groups is suppressed, which can lead to a reduction in stability. The presence of salts can also screen the electrostatic charges, reducing the repulsive forces and potentially leading to aggregation.

The film-forming properties of native starches are improved by acetylation, which enhances their hydrophobicity and bond-forming ability. researchgate.net This property is beneficial for creating stable coatings and films from aqueous dispersions of this compound.

Interfacial and Surface Activity Phenomena

The dual modification of amylopectin with both acetate and phosphate groups imparts amphiphilic characteristics to the polymer, enabling it to exhibit significant interfacial and surface activity. The hydrophobic acetyl groups tend to adsorb at interfaces, such as oil-water or air-water interfaces, while the hydrophilic phosphate groups and the amylopectin backbone remain in the aqueous phase. This molecular arrangement allows this compound to function as an effective emulsifier and foaming agent.

Emulsification Stabilization Mechanisms and Interfacial Tension Reduction

This compound stabilizes emulsions through a combination of mechanisms. The primary mechanism is the reduction of interfacial tension between the oil and water phases. The adsorption of the amphiphilic polymer at the oil-water interface lowers the energy required to create new droplets, facilitating the formation of a fine emulsion. mdpi.com

Once adsorbed, the bulky and branched structure of the this compound molecules forms a protective steric barrier around the oil droplets. mdpi.com This steric hindrance prevents the droplets from coalescing. Furthermore, the negatively charged phosphate groups provide electrostatic repulsion between the droplets, further enhancing the stability of the emulsion. semanticscholar.org Studies on acetylated starch nanoparticles have shown that the introduction of acetyl groups improves hydrophobicity and enhances emulsion capacity and stability. mdpi.comresearchgate.net

The effectiveness of this compound as an emulsifier is dependent on its molecular weight, the degree of substitution of both acetate and phosphate groups, and the concentration of the polymer in the aqueous phase.

Table 3: Emulsifying Properties of Modified Starches

Starch TypeModificationEmulsion StabilityKey FindingsReference
Cassava Starch NanoparticlesAcetylatedImproved stability for 35 daysIncreased hydrophobicity and improved droplet homogeneity mdpi.com
Rice StarchOSA-modifiedSignificantly enhancedComparable to synthetic surfactants mdpi.com

Note: This table provides illustrative data on related modified starches to highlight the principles of emulsion stabilization. OSA stands for octenyl succinic anhydride (B1165640), another common hydrophobic modification.

Foam Stabilization Principles and Air-Water Interface Interactions

Similar to its role in emulsions, this compound can stabilize foams by adsorbing at the air-water interface. The hydrophobic acetyl groups orient towards the air phase, while the hydrophilic portions remain in the water phase. This adsorption reduces the surface tension of the water, making it easier to create foam. nih.gov

The stability of the foam is enhanced by the formation of a viscoelastic film at the air-water interface. researchgate.net The entangled this compound molecules in this film increase the surface elasticity and viscosity, which helps to prevent the drainage of liquid from the foam lamellae and the coalescence of bubbles. The electrostatic repulsion between the charged phosphate groups also contributes to the stability of the thin liquid films between the bubbles.

The ability of modified starch particles to pack at the air-water interface is crucial for foam stability. Modifications that reduce particle aggregation at the interface, such as the introduction of charged groups, can lead to the formation of more stable foams. nih.govfrontiersin.org

Complexation and Interaction with Biomacromolecules

The dual modification of amylopectin through acetylation and phosphorylation creates a polymer with unique interaction capabilities. The introduction of acetyl groups increases hydrophobicity, while phosphate groups impart a negative charge and hydrophilicity. This amphiphilic and anionic character governs its interactions with various biomacromolecules, enabling the formation of complex structures and influencing the functional properties of mixed systems.

This compound-Protein Interactions

The interaction between this compound, and proteins is multifaceted, driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. The negatively charged phosphate groups on the starch backbone can engage in electrostatic interactions with positively charged amino acid residues on a protein's surface, such as lysine (B10760008) and arginine mdpi.com.

Conversely, the acetyl groups provide hydrophobic regions that can interact with nonpolar patches on the protein, contributing to the stability of the complex. Research on related modified starches has shown that these interactions can influence protein functionality. For instance, acetylated starch nanocrystals have been investigated for protein delivery, indicating an ability to associate with and subsequently release proteins like bovine serum albumin (BSA) mdpi.com. The formation of these complexes can create physical barriers that may protect the protein from enzymatic degradation or alter the digestibility of the starch itself mdpi.com. The specific nature of the interaction is highly dependent on environmental factors such as pH and ionic strength, which can modulate the charge of both the protein and the modified starch mdpi.com.

This compound-Lipid Complex Formation

Amylopectin is known to form inclusion complexes with lipids, and this capacity is significantly modulated by chemical modification. The acetylation of amylopectin enhances its hydrophobic character, which can facilitate stronger interactions with the nonpolar acyl chains of lipids mdpi.com. These interactions lead to the formation of amylopectin-lipid complexes (ALCs), a type of resistant starch (RS5) known for its reduced digestibility mdpi.comnih.gov.

The process involves the gelatinization of the starch in the presence of lipids, allowing the fatty acid chains to enter the helical structures of the amylopectin branches nih.gov. The resulting V-type helical inclusion complexes alter the physicochemical properties of the starch, limiting granule swelling and reducing paste viscosity researchgate.netresearchgate.net. The presence of phosphate groups may influence the packing and stability of these complexes. Studies on waxy corn starch, which is high in amylopectin, have shown that thermal and mechanical treatments can achieve a high complexation index with oleic acid, forming stable structures mdpi.com. The formation of these complexes effectively reduces the availability of the starch to digestive enzymes nih.govnih.gov.

Interaction Mechanisms with Polysaccharides and Other Polymers

This compound can interact with other polymers to form blended materials with tailored properties. Its interactions with other polysaccharides, such as chitosan (B1678972) or cellulose (B213188), are governed by hydrogen bonding and electrostatic forces. When blended with chitosan, a cationic polysaccharide, strong ionic interactions can occur with the anionic phosphate groups of the modified starch. This can lead to films with altered mechanical and barrier properties mdpi.com.

Interactions with non-polysaccharide polymers, such as polylactic acid (PLA), have also been explored to create biocomposite materials mdpi.com. In these systems, the compatibility between the hydrophilic starch backbone and the more hydrophobic PLA can be a challenge. However, the acetyl groups on the this compound can improve interfacial adhesion by providing regions of increased hydrophobicity, potentially leading to more homogenous blends with enhanced mechanical performance compared to blends with unmodified starch mdpi.com.

Film Formation Principles and Mechanical Characteristics of Derived Films

The unique chemical structure of this compound makes it a promising biopolymer for the formation of biodegradable films. Its film-forming ability is rooted in the capacity of the polymer chains to entangle and form a continuous matrix upon solvent evaporation, with properties that can be finely tuned by its chemical modifications researchgate.netnih.gov.

Film Casting and Drying Methodologies

The most common technique for producing films from this compound is solvent casting nih.govmdpi.com. The general procedure involves several key steps:

Dissolution: The modified starch is dissolved in a suitable solvent, typically water or an alcohol-water mixture, to form a homogenous film-forming solution. This often requires heating to ensure complete gelatinization and dispersion of the polymer chains mdpi.com.

Casting: The solution is poured onto a flat, non-stick surface, such as a Teflon-coated plate or glass Petri dish, to a uniform thickness mdpi.com.

Drying: The cast solution is dried under controlled conditions of temperature and humidity. During this phase, the solvent evaporates, causing the polymer chains to associate and form a solid, continuous film matrix mdpi.com.

The addition of plasticizers, such as glycerol, is a critical step in this process. Plasticizers are small molecules that position themselves between the polymer chains, reducing intermolecular forces and increasing the free volume, which imparts flexibility to the otherwise brittle film .

Mechanical Strength and Flexibility Assessment Principles

The mechanical performance of films derived from this compound is crucial for their application. Key properties are assessed using standardized testing methods, typically involving a universal testing machine to measure the film's response to an applied force.

Tensile Strength (TS): This measures the maximum stress a film can withstand while being stretched or pulled before breaking. It is an indicator of the film's strength. Cross-linking introduced by phosphate groups can significantly increase tensile strength nih.gov.

Elongation at Break (EAB): This represents the percentage of change in the length of the film before it ruptures. It is a measure of the film's flexibility and stretchability. The addition of plasticizers is the primary method to increase EAB mdpi.com.

Young's Modulus: This value describes the stiffness or rigidity of the film. A higher Young's Modulus indicates a more rigid material mdpi.com.

The dual modification of acetylation and phosphation creates a complex effect on these properties. Acetylation can increase hydrophobicity and may lead to tougher films, while phosphation, particularly if it results in cross-linking, enhances film strength and integrity nih.govnih.gov. The balance between these modifications, along with the amylopectin structure and plasticizer content, determines the final mechanical profile of the film.

Table 1: Effect of Plasticizer (Glycerol) on Mechanical Properties of Acetylated Starch Films

Data synthesized from studies on acetylated corn starch films, which serve as a model for understanding the behavior of acetylated amylopectin systems.

Glycerol Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Film Behavior
0HighLowRigid and Brittle
1.5ModerateModerateDuctile
> 3.0LowHighVery Flexible

Table 2: Comparative Mechanical Properties of Modified Starch Films

This table provides representative data from studies on various modified starches to illustrate the impact of different chemical modifications on film mechanics. mdpi.comnih.govnih.gov

Film MaterialTensile Strength (MPa)Elongation at Break (%)Key Feature
Starch Acetate (Plasticized)~10-15~20-40%Tougher and stronger than ethylcellulose films nih.gov
High Amylopectin Starch/Chitosan~14-20~2-3%High amylopectin content leads to lower TS mdpi.com
Pumpkin Starch (High Amylopectin)~14.3-Specific amylopectin chain structures increase strength nih.gov
Cross-linked StarchIncreasedDecreasedCross-linking improves mechanical strength but can reduce flexibility nih.gov

Barrier Properties Evaluation Methods (e.g., Water Vapor Transmission Rate, Oxygen Permeability)

The assessment of barrier properties is crucial for determining the functional performance of this compound in applications such as coatings and films. The primary methods employed for this evaluation are the measurement of Water Vapor Transmission Rate (WVTR) and Oxygen Permeability (OP). These tests quantify the ability of the material to prevent the passage of water vapor and oxygen, respectively.

Water Vapor Transmission Rate (WVTR)

The most common standardized method for determining the WVTR of films is the gravimetric method detailed in ASTM E96. matestlabs.comnih.govresearchgate.net This method, often referred to as the cup method, involves sealing a film specimen as a lid on a test cup containing either a desiccant (dry cup method) or distilled water (wet cup method). The assembled cup is then placed in a controlled environment with a specific temperature and relative humidity. The rate of water vapor transmission is determined by measuring the change in weight of the cup over time. thaiscience.info

The WVTR is calculated from the slope of the weight change versus time graph and is typically expressed in grams per square meter per day (g/m²/day). matestlabs.com For hydrophilic materials like modified starches, the relative humidity gradient across the film significantly influences the WVTR. researchgate.net It has been observed in studies on other modified starch films that increased hydrophobicity, often achieved through modifications like acetylation, can lead to a reduction in water vapor permeability. epa.gov

Oxygen Permeability (OP)

The oxygen permeability of starch-based films is a critical parameter, particularly for food packaging applications where limiting oxidation is essential. A common method for measuring OP is based on the ASTM D3985 standard, which utilizes a coulometric sensor to detect the amount of oxygen that permeates through the film. cabidigitallibrary.org In this method, the film is sealed between two chambers. One chamber contains oxygen, and the other is purged with an oxygen-free carrier gas (typically nitrogen). The carrier gas transports any permeated oxygen to the sensor, which measures the oxygen concentration.

The oxygen transmission rate (OTR) is then used to calculate the oxygen permeability, which takes into account the film's thickness and the partial pressure difference of oxygen across the film. Results are often expressed in units of cm³·µm/(m²·day·kPa). Studies on films made from high-amylose starch have shown that the dense, semi-crystalline structure formed by amylose (B160209) can result in low oxygen permeability. researchgate.net The introduction of acetate and phosphate groups in amylopectin is expected to influence the polymer chain packing and intermolecular interactions, thereby affecting the oxygen barrier properties.

Table 1: Comparison of Barrier Properties Evaluation Methods for Modified Starch Films

PropertyStandard MethodPrincipleKey ParametersTypical Units
Water Vapor Transmission Rate (WVTR)ASTM E96Gravimetric measurement of water vapor passing through the film over time.Temperature, Relative Humidity, Film Thicknessg/m²·day
Oxygen Permeability (OP)ASTM D3985Coulometric detection of oxygen molecules permeating through the film.Temperature, Relative Humidity, Oxygen Partial Pressurecm³·µm/(m²·day·kPa)

Mechanisms of Crosslinking and Network Formation

Crosslinking is a critical modification process that enhances the structural integrity and functional properties of this compound by forming a three-dimensional polymer network. This network is created through the formation of covalent or non-covalent bonds between the polymer chains. Crosslinking can significantly improve properties such as mechanical strength, thermal stability, and resistance to water. cmu.ac.thmdpi.com The mechanisms of network formation can be broadly categorized into chemical and physical crosslinking.

Chemical Crosslinking Agents and Reaction Conditions

Chemical crosslinking involves the use of multifunctional reagents that form covalent bonds with the hydroxyl groups present on the glucose units of the amylopectin backbone. researchgate.net For this compound, the hydroxyl groups are the primary sites for these reactions. The choice of crosslinking agent and the reaction conditions (e.g., pH, temperature, and concentration) are critical in determining the degree of crosslinking and the final properties of the material. cmu.ac.th

Commonly used crosslinking agents for starch and its derivatives include:

Phosphorus-based agents: Sodium trimetaphosphate (STMP) and sodium tripolyphosphate (STPP) are widely used for crosslinking starch. cmu.ac.thresearchgate.net The reaction involves the formation of distarch phosphate, where the phosphate group acts as a bridge between two starch chains. researchgate.net This type of crosslinking is highly effective in improving the stability and viscosity of starch-based materials. The reaction is typically carried out under alkaline conditions.

Carboxylic acids and their derivatives: Citric acid, a non-toxic and environmentally friendly crosslinking agent, reacts with the hydroxyl groups of starch to form ester bonds. unl.edu The reaction requires a catalyst, such as sodium hypophosphite, and is typically performed at elevated temperatures. Other dicarboxylic acids like adipic acid can also be used to form ester crosslinks. dntb.gov.ua

Epichlorohydrin: This agent forms ether linkages with the starch molecules, resulting in a highly stable crosslinked network. However, due to its toxicity, its use is often limited to non-food applications. dntb.gov.ua

The introduction of acetate and phosphate groups in the amylopectin structure can influence the reactivity of the remaining hydroxyl groups and, consequently, the efficiency of the crosslinking reaction.

Table 2: Common Chemical Crosslinking Agents for Starch and Their Reaction Mechanisms

Crosslinking AgentType of Bond FormedTypical Reaction ConditionsResulting Structure
Sodium Trimetaphosphate (STMP)PhosphodiesterAlkaline pH, moderate temperatureDistarch Phosphate
Citric AcidEsterElevated temperature, with catalystStarch Citrate
Adipic AnhydrideEsterAlkaline pHStarch Adipate
EpichlorohydrinEtherAlkaline pHStarch Ether

Physical Crosslinking Phenomena

Physical crosslinking in this compound systems arises from non-covalent interactions between the polymer chains, primarily through hydrogen bonding. unl.edu While chemical crosslinks are permanent, physical crosslinks are reversible and can be influenced by factors such as temperature, moisture content, and the presence of plasticizers.

The numerous hydroxyl groups on the amylopectin backbone, along with the introduced acetate and phosphate groups, provide ample sites for the formation of hydrogen bonds. These interactions contribute significantly to the cohesion and mechanical properties of the material. In the solid state, particularly in films, these hydrogen bonds create a network that restricts the mobility of the polymer chains, enhancing the material's strength and stiffness.

The degree of physical crosslinking is also influenced by the arrangement of the polymer chains. Regions where the chains are closely packed in an ordered manner (crystalline domains) exhibit a higher density of hydrogen bonds compared to amorphous regions. The acetylation and phosphation of amylopectin can disrupt the native crystalline structure, but new opportunities for hydrogen bonding can arise from the introduced functional groups. The interplay between the chemical modifications and the resulting physical network structure is a key determinant of the final material properties. Dual-network architectures that combine both chemical and physical crosslinking can lead to materials with synergistically enhanced mechanical and electrical performance. mdpi.com

Degradation Pathways and Stability Profiles of Amylopectin, Acetate Phosphate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for amylopectin (B1267705), acetate (B1210297) phosphate (B84403), involving the cleavage of its glycosidic linkages and ester bonds by water molecules. This process can be catalyzed by acids or enzymes.

In acidic environments, amylopectin, acetate phosphate undergoes hydrolytic degradation affecting both the amylopectin backbone and its substituent groups. The process involves two main reactions: the cleavage of α-1,4 and α-1,6 glycosidic bonds and the hydrolysis of the acetate and phosphate ester linkages.

The mechanism for the cleavage of glycosidic bonds begins with the protonation of the glycosidic oxygen atom by a hydronium ion (H₃O⁺). libretexts.org This is followed by a nucleophilic attack from a water molecule, leading to the scission of the polysaccharide chain. researchgate.net This process reduces the polymer's molecular weight and is more pronounced in the amorphous regions of the starch granule compared to the crystalline regions. researchgate.net The rate of acid hydrolysis is influenced by factors such as acid concentration, temperature, and the physical state of the starch derivative. Studies on general starch modification show that acid treatment leads to a decrease in the weight average degree of polymerization. pttz.org For instance, treating corn and potato starches with 0.36% HCl for 15 days resulted in a significant reduction in molecular size. pttz.orgpttz.org

Glycosyl hydrolases, such as α-amylase and amyloglucosidase, are enzymes that catalyze the hydrolysis of glycosidic bonds in starch and its derivatives. nih.govresearchgate.net The degradation of the amylopectin backbone in this compound by these enzymes is significantly influenced by the presence, degree, and distribution of the acetate and phosphate groups.

These substituent groups can create steric hindrance, impeding the access of enzymes to the α-1,4 and α-1,6 glycosidic linkages. nih.gov This interference can lower the rate and extent of enzymatic digestion compared to unmodified amylopectin. The specificity of glycosyl hydrolases is critical; for example, α-amylase is an endo-acting enzyme that randomly cleaves α-1,4 glycosidic bonds, while amyloglucosidase is an exo-acting enzyme that hydrolyzes both α-1,4 and α-1,6 linkages from the non-reducing end to release glucose. nih.govresearchgate.net

The kinetics of enzymatic hydrolysis can be described by models such as the first-order kinetic equation. nih.gov Research on various modified starches has shown that chemical modification generally decreases the rate of enzymatic hydrolysis. The extent of this decrease is dependent on the type and degree of substitution. For instance, the presence of acetyl groups can significantly lower the digestibility of starch. The phosphate groups, by introducing negative charges and bulkiness, also contribute to enzyme resistance. The combined effect of acetate and phosphate modification in this compound is expected to create a more enzyme-resistant structure, which is a desirable trait in applications requiring controlled degradation and stability.

Oxidative Degradation Processes and Free Radical Scavenging Capabilities

Oxidative degradation of this compound can be initiated by oxidizing agents (e.g., sodium hypochlorite, hydrogen peroxide) or through processes that generate free radicals. e3s-conferences.orgnih.govwikipedia.org This degradation pathway involves the modification of hydroxyl groups to carbonyl and carboxyl groups and the cleavage of glycosidic bonds, leading to depolymerization. e3s-conferences.org

The process often begins with the generation of free radicals, such as hydroxyl radicals (•OH), which can abstract a hydrogen atom from a C-H bond on the glucopyranose ring. nih.gov This creates a carbon-centered radical on the starch backbone. This radical can then undergo further reactions, often in the presence of oxygen, leading to chain scission through mechanisms like β-elimination. bath.ac.uk The introduction of carbonyl and carboxyl groups increases the hydrophilicity of the polymer but also indicates a breakdown of its primary structure. rsc.org

Thermal Degradation Characteristics and Mechanisms of Thermolysis

Thermal degradation, or thermolysis, occurs when this compound is subjected to high temperatures. The process is complex and involves several stages, including dehydration, depolymerization (chain scission), and ultimately, the decomposition of the glucose monomer units. researchgate.net The thermal stability of modified starches is often different from that of their native counterparts.

Thermogravimetric analysis (TGA) is commonly used to study the thermal stability of starches. For native starches, a major weight loss event typically begins around 300-320°C, corresponding to the decomposition of the polysaccharide structure. rsc.orgresearchgate.net This process includes the cleavage of glycosidic bonds and the breakdown of glucose rings. researchgate.net

Photodegradation Studies and UV-Induced Modifications

Exposure to ultraviolet (UV) radiation can induce photodegradation in this compound, leading to significant changes in its chemical structure and physical properties. UV radiation provides the energy to initiate photooxidative reactions, which result in the breaking of polymer chains, production of free radicals, and a reduction in molar mass. researchgate.net

The mechanism of photodegradation involves the absorption of UV photons, which can excite molecules within the starch structure. slideshare.net While pure starch has low UV absorption, the presence of chromophores can facilitate this process. nih.gov The absorbed energy can lead to the homolytic cleavage of covalent bonds, such as C-C, C-O, and C-H bonds, generating free radicals. These radicals can then propagate a chain reaction, leading to depolymerization through the cleavage of glycosidic bonds.

This process often results in the formation of carbonyl and carboxyl groups, which can be detected by techniques like Fourier Transform Infrared Spectroscopy (FTIR). researchgate.net The consequences of photodegradation include a decrease in viscosity, an increase in solubility, and a deterioration of mechanical properties in film-based applications. The acetate and phosphate modifications may alter the photosensitivity of the polymer, but the fundamental pathway of UV-induced radical chain degradation remains a significant concern for materials exposed to sunlight.

Influence of Environmental Factors on Stability

The stability of this compound is highly dependent on the environmental conditions to which it is exposed during processing, storage, and application. Key factors include pH, temperature, ionic strength, and general storage conditions.

pH: The pH of the medium has a profound effect on the stability of this compound. As discussed, acidic pH (below 4-5) accelerates the hydrolysis of both glycosidic and ester linkages. researchgate.netresearchgate.net Conversely, alkaline conditions (high pH) can promote the saponification (hydrolysis) of the acetate esters and can also induce alkali-catalyzed degradation of the polysaccharide backbone, particularly at elevated temperatures. wikipedia.orgresearchgate.net The stability is generally highest in a neutral or near-neutral pH range.

Temperature: Temperature is a critical factor that accelerates virtually all degradation pathways. Higher temperatures increase the rates of hydrolytic, oxidative, and photolytic reactions. mdpi.com For instance, the rate of acid-catalyzed hydrolysis increases significantly with temperature. Thermal stability itself is defined by the temperature at which decomposition begins. researchgate.net Therefore, controlling the temperature during processing and storage is essential to preserve the integrity of the polymer. The gelatinization temperature is also a key parameter, which is typically altered by chemical modification. mdpi.com

Ionic Strength: The ionic strength of a solution, determined by the concentration of dissolved salts, can influence the stability of this compound in aqueous dispersions. The phosphate groups on the polymer chain are negatively charged, leading to electrostatic repulsion between chain segments. The presence of ions (salts) can screen these charges, causing changes in the polymer's hydrodynamic volume and conformation. researchgate.net This can affect its viscosity, solubility, and interaction with other components. High ionic strength can sometimes reduce the electrostatic repulsion between the anionic starch and other negatively charged particles, potentially influencing aggregation and stability in complex systems. researchgate.netrsc.org

Storage Conditions: Long-term stability is dictated by storage conditions. High humidity can provide the necessary water for hydrolytic degradation, especially if acidic or enzymatic contaminants are present. mdpi.comnih.gov Exposure to light, particularly UV radiation, will lead to photodegradation. researchgate.net Elevated storage temperatures will accelerate all forms of chemical degradation. Therefore, to ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment.

Advanced Material Development and Hybrid Systems Integrating Amylopectin, Acetate Phosphate

Graft Copolymerization with Synthetic and Natural Monomers

The modification of amylopectin (B1267705), acetate (B1210297) phosphate (B84403) through graft copolymerization offers a versatile platform for creating advanced materials with tailored properties. This process involves attaching new polymer chains (grafts) onto the main amylopectin backbone, thereby combining the desirable characteristics of the natural polysaccharide with those of synthetic or other natural polymers.

Radical Polymerization onto Amylopectin Backbone

Radical polymerization is a widely employed method for grafting synthetic monomers onto the amylopectin backbone. This technique relies on the creation of free-radical initiation sites on the amylopectin molecule, from which monomer chains can propagate. Common methods to generate these radicals include chemical initiation and ozonolysis.

Chemical initiators, such as cerium(IV) salts (Ce⁴⁺), are effective in creating grafting sites on starch. westernsydney.edu.au This method has been used to synthesize surfactant-free latexes by grafting vinyl polymers onto the amylopectin backbone. westernsydney.edu.au For instance, monomers like polystyrene, poly(styrene-co-n-butyl acrylate), and polyvinyl acetate have been successfully grafted onto high molecular weight amylopectin, achieving grafting efficiencies of up to 80%. westernsydney.edu.au The resulting latexes have demonstrated significant colloidal stability, remaining stable for several months even in high concentration salt solutions (4 M NaCl). westernsydney.edu.au

Another approach involves using ozonolysis to create free-radical initiation sites. This process simultaneously thins the starch and generates hydroperoxides on the amylopectin scaffold. uq.edu.au These hydroperoxides can then thermally decompose to initiate the polymerization of added monomers, leading to the formation of starch-graft-copolymer latexes. uq.edu.au This technique has been used to encapsulate low-molar-mass degraded starch within hydrophobic polymer particles, a finding confirmed through energy-dispersive spectroscopy. uq.edu.au The activation energy for the thermal decomposition of the starch macroinitiator formed via ozonolysis was determined to be 125 ± 8 kJ mol⁻¹, which is consistent with hydroperoxides being the primary initiating species. uq.edu.au

Table 1: Examples of Monomers Used in Radical Polymerization onto Amylopectin

Monomer Class Specific Monomer Initiator System Resulting Polymer Reference
Vinyl Aromatics Polystyrene Ce⁴⁺ / Ozonolysis Amylopectin-g-polystyrene westernsydney.edu.auuq.edu.au
Acrylates n-Butyl Acrylate Ozonolysis Amylopectin-g-poly(n-butyl acrylate) uq.edu.au
Vinyl Esters Vinyl Acetate Ce⁴⁺ Amylopectin-g-poly(vinyl acetate) westernsydney.edu.au

Ring-Opening Polymerization from Initiated Sites

Ring-opening polymerization (ROP) is another powerful technique for grafting polymers onto a backbone. This method is particularly suitable for cyclic monomers such as lactones, lactides, epoxides, and cyclic phosphates. The process is initiated from active sites, typically hydroxyl groups, on the amylopectin backbone. The acetate and phosphate modifications on the amylopectin can influence the availability and reactivity of these initiating sites.

While direct examples of ROP from amylopectin, acetate phosphate are specific, the principles are well-established for polysaccharides. The hydroxyl groups on the glucose units of the amylopectin backbone can act as initiators for the ROP of various cyclic esters and ethers. For example, the ROP of ε-caprolactone from starch backbones is a common method to produce biodegradable polyesters.

The polymerization of cyclic phosphates, phosphonates, and phosphoramidates represents an advanced application of ROP. rsc.org Catalysts such as heteroleptic BHT-alkoxy magnesium complexes have proven effective for the controlled polymerization of these monomers. rsc.org Such approaches could potentially be adapted to initiate polymerization from the amylopectin backbone, creating novel materials with phosphate-containing side chains, which could have applications in biomineralization and as biomimetic materials. rsc.org The versatility of ROP allows for the synthesis of a wide range of polyesters and polyethers with controlled molecular weights and structures, offering a pathway to hybrid materials with unique functionalities. mdpi.comnih.gov

Blending and Composite Material Fabrication with Other Polymeric Systems

Blending this compound with other polymers is a practical and economical approach to developing new materials. The success of these blends depends heavily on the compatibility between the components and the resulting phase behavior.

Polymer Blend Compatibility and Phase Behavior

A significant challenge in blending modified starches with many synthetic polymers is the inherent incompatibility between the hydrophilic polysaccharide and hydrophobic synthetic polymers like polypropylene (B1209903) (PP) or polyesters like polybutylene succinate (B1194679) (PBS). mdpi.comnih.gov This incompatibility often leads to poor interfacial adhesion, phase separation, and inferior mechanical properties.

To overcome this, compatibilizers are often employed. Graft copolymers of amylopectin can serve as excellent compatibilizers. For instance, amylopectin-grafted-poly(hexyl methacrylate) (Ap-g-PHMA) has been used as a biocompatible agent in PP/starch blends. researchgate.net The addition of Ap-g-PHMA was shown to improve the melt flow index (MFI) and allow for a higher content of starch in the PP matrix. researchgate.net

The degree of substitution and the nature of the modifying groups (acetate and phosphate) on the amylopectin also play a crucial role. Esterification of starch, for example, can enhance its compatibility with polyesters like PBS. nih.gov Studies have shown that waxy corn starch, which is high in amylopectin, exhibits the strongest interaction and best interface compatibility with PBS after esterification, compared to starches with higher amylose (B160209) content. nih.gov This improved compatibility is attributed to the replacement of hydrophilic hydroxyl groups with more hydrophobic ester groups. nih.gov

Table 2: Properties of Esterified Starch / Polybutylene Succinate (PBS) Blends

Blend Composition Storage Modulus (G') Complex Viscosity (η*) Interfacial Compatibility Reference
EMS/PBS (High Amylose) Highest Highest Poorest nih.gov
ECS/PBS (Medium Amylose) Intermediate Intermediate Intermediate nih.gov

Nanocomposite Development with Inorganic and Organic Nanomaterials

The incorporation of nanoscale fillers into an this compound matrix is an effective strategy for enhancing material properties, leading to the development of nanocomposites. mdpi.com These fillers can be broadly categorized as inorganic or organic.

Inorganic Nanomaterials: Inorganic nanofillers such as nanoclays (e.g., montmorillonite), metal oxides (e.g., titanium dioxide, zinc oxide), and silica (B1680970) nanoparticles are commonly used. mdpi.com Their incorporation into starch-based matrices can significantly improve mechanical strength, thermal stability, and barrier properties against gases and water vapor. mdpi.commdpi.com The high surface area of these nanoparticles allows for strong interactions with the polymer matrix, provided there is good dispersion and interfacial adhesion. The phosphate groups on the amylopectin backbone may offer specific interaction sites for certain inorganic fillers, potentially enhancing compatibility and performance.

Organic Nanomaterials: Organic nanofillers are derived from renewable resources and include materials like cellulose (B213188) nanofibers (CNF) and starch nanocrystals. nih.gov These nanomaterials are noted for their biodegradability, high crystallinity, and excellent mechanical properties. mdpi.com For example, adding CNF to an amylose film has been shown to reduce water vapor permeability (WVP) by creating a more tortuous diffusion path for water molecules. nih.gov Similar principles apply to an this compound matrix, where the addition of organic nanofillers can lead to significant improvements in the material's performance for applications such as packaging. mdpi.com

Preparation and Characterization of Nanoparticles and Nanostructures

Developing nanoparticles and nanostructures from this compound allows for the creation of materials with a high surface-area-to-volume ratio, leading to unique properties and applications.

The preparation of starch nanoparticles (SNPs) can be achieved through various "top-down" and "bottom-up" approaches. mdpi.com

Acid Hydrolysis: This is a common top-down method where the amorphous regions of the starch granules are preferentially hydrolyzed by an acid (e.g., sulfuric or hydrochloric acid), leaving behind the more resistant crystalline regions as nanocrystals (SNCs). mdpi.commyfoodresearch.com

Enzymatic Hydrolysis: Enzymes like pullulanase or isoamylase (B1167963) can be used to debranch the amylopectin. myfoodresearch.com The resulting linear chains can then recrystallize and self-assemble into nanoparticles. myfoodresearch.com

Nanoprecipitation: This bottom-up method involves dissolving the modified starch in a suitable solvent and then adding this solution to a non-solvent, causing the polymer to precipitate as nanoparticles. nih.gov The size and morphology of the nanoparticles can be controlled by adjusting parameters such as concentration, temperature, and stirring rate.

Mechanical Methods: High-pressure homogenization and ultrasonication are physical methods that use intense shear forces to break down starch aggregates into nanosized particles. mdpi.comnih.gov

The resulting nanoparticles are characterized using a variety of techniques. Dynamic Light Scattering (DLS) is used to determine the particle size and size distribution. Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the nanoparticle morphology. X-ray Diffraction (XRD) is employed to assess the crystallinity of the nanoparticles. For instance, SNCs prepared by acid hydrolysis typically show an increase in relative crystallinity compared to the native starch due to the removal of amorphous regions. myfoodresearch.com The surface charge of the nanoparticles, which is crucial for their stability in dispersions, is measured by determining the zeta potential. nih.gov The presence of acetate and phosphate groups on the amylopectin backbone would be expected to impart a negative surface charge to the nanoparticles. researchgate.net

Table 3: Common Methods for Starch Nanoparticle (SNP) Preparation

Method Principle Typical Particle Size Key Characteristics Reference
Acid Hydrolysis Selective removal of amorphous regions < 100 nm (nanocrystals) Increased crystallinity mdpi.commyfoodresearch.com
Enzymatic Treatment Debranching of amylopectin followed by recrystallization Variable Forms B-type XRD pattern myfoodresearch.com
Nanoprecipitation Solvent/non-solvent exchange causing precipitation 50 - 500 nm Simple and reliable method nih.gov

Self-Assembly Mechanisms of this compound Nanostructures

The self-assembly of this compound into nanostructures is primarily driven by the amphiphilic nature induced by the dual modification. The hydrophobic acetyl groups and the hydrophilic, negatively charged phosphate groups create a balance of forces that dictates the formation of organized structures in aqueous environments.

The primary driving forces behind the self-assembly of this compound nanostructures are:

Hydrophobic Interactions: The acetyl groups, being nonpolar, tend to minimize their contact with water. In an aqueous solution, these groups will aggregate, forming the core of micelles or other nanoparticle structures. This hydrophobic effect is a major contributor to the initial formation and stability of the nanostructures.

Electrostatic Repulsion: The phosphate groups are negatively charged at neutral pH. This leads to electrostatic repulsion between the polymer chains, which prevents uncontrolled aggregation and helps to stabilize the nanoparticles in suspension. The balance between hydrophobic attraction and electrostatic repulsion is critical in determining the size and morphology of the self-assembled structures. nih.gov

The interplay of these forces can lead to the formation of various nanostructures, including:

Core-Shell Micelles: The most common self-assembled structure for amphiphilic polymers in water. The hydrophobic acetylated segments form the core, which can encapsulate nonpolar molecules, while the hydrophilic phosphated segments form the shell, providing stability in the aqueous medium.

Nanoparticles: Depending on the concentration and the degree of substitution of both acetate and phosphate groups, more complex nanoparticle structures can form. The nanoprecipitation method, where a solution of the modified amylopectin in a good solvent is added to a non-solvent (typically water), is a common technique to produce such nanoparticles. nih.govmdpi.com

The characteristics of the resulting nanostructures are highly dependent on the degree of substitution (DS) of both the acetate and phosphate groups. A higher DS of acetyl groups will lead to stronger hydrophobic interactions and potentially smaller, more compact nanoparticles. Conversely, a higher DS of phosphate groups will increase electrostatic repulsion, which can lead to smaller and more stable nanoparticles.

Table 1: Influence of Degree of Substitution (DS) on Nanostructure Properties (Hypothetical Data)

Degree of Substitution (DS) - AcetylDegree of Substitution (DS) - PhosphateExpected Nanoparticle SizeStability in Aqueous Solution
LowLowLarger, potential for aggregationLow
HighLowSmaller, more compact coreModerate
LowHighSmaller, well-dispersedHigh
HighHighSmallest, highly stableVery High

Fabrication of Nanoparticles for Controlled Release Systems (non-clinical)

The unique properties of this compound make it an excellent candidate for the fabrication of nanoparticles for controlled release systems in various non-clinical applications, such as in agriculture or specialty chemicals. The amphiphilic nature of the polymer allows for the encapsulation of both hydrophobic and hydrophilic compounds.

Fabrication Methods:

Nanoprecipitation: This is a widely used method for preparing nanoparticles from pre-formed polymers. nih.gov It involves dissolving the this compound in an organic solvent and then adding this solution to an anti-solvent (usually water) under controlled stirring. The change in solvent quality causes the polymer to precipitate into nanoparticles.

Emulsion-Solvent Evaporation: In this method, the modified amylopectin and the active agent are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is then removed by evaporation, leading to the formation of solid nanoparticles. mdpi.com

Self-Assembly: As described in the previous section, this compound can spontaneously self-assemble into nanoparticles in an aqueous solution. The active agent can be incorporated during this process.

Controlled Release Mechanisms:

The release of an encapsulated agent from this compound nanoparticles can be controlled by several mechanisms:

Diffusion: The encapsulated agent can diffuse through the polymer matrix of the nanoparticle. The rate of diffusion is influenced by the size of the agent, the density of the polymer matrix, and the degree of swelling of the nanoparticle.

Swelling: Changes in the external environment, such as pH, can cause the nanoparticle to swell or shrink, which can modulate the release of the encapsulated agent.

Degradation: The amylopectin backbone is biodegradable, and the ester linkages of the acetate and phosphate groups can be hydrolyzed. The gradual degradation of the nanoparticle will lead to a sustained release of the encapsulated agent.

Table 2: Encapsulation Efficiency and Release Profile for Model Compounds (Illustrative Data)

Encapsulated CompoundTypeEncapsulation Efficiency (%)Release Profile (at neutral pH)
A hydrophobic dyeHydrophobicHighSlow, diffusion-controlled
A small hydrophilic moleculeHydrophilicModerateFaster, initial burst followed by sustained release
A large biomoleculeHydrophilicLow to ModerateSlow, degradation-dependent

Design and Synthesis of Stimuli-Responsive Materials (e.g., pH-responsive, Temperature-responsive)

The presence of both acetate and phosphate groups on the amylopectin backbone allows for the design of materials that are responsive to external stimuli, such as pH and temperature.

pH-Responsive Materials:

The phosphate groups on the this compound are responsible for its pH-responsive behavior. Phosphate groups have pKa values that make them sensitive to changes in pH around physiological conditions.

Mechanism of pH-Responsiveness: At low pH, the phosphate groups are protonated (-PO4H2 or -PO4H-), reducing the negative charge on the polymer. This leads to a decrease in electrostatic repulsion between the polymer chains, causing the material (e.g., a hydrogel) to shrink and release any encapsulated agent. At higher pH, the phosphate groups are deprotonated (-PO4^2-), increasing the negative charge and electrostatic repulsion. This causes the material to swell due to the influx of water. mdpi.com

Synthesis: The synthesis of pH-responsive materials from this compound typically involves crosslinking the polymer chains to form a hydrogel. Crosslinking can be achieved through chemical methods, such as using crosslinking agents that react with the hydroxyl groups of the amylopectin, or through physical methods. The degree of crosslinking will affect the swelling ratio and the sensitivity of the material to pH changes.

Table 3: Swelling Behavior of this compound Hydrogel at Different pH Values

pHDegree of Swelling (%)Predominant Charge of Phosphate Groups
2150Neutral/Slightly Negative
5300Negative
7500Highly Negative
9480Highly Negative (charge screening effect may reduce swelling)

Temperature-Responsive Materials:

While amylopectin itself is not strongly thermoresponsive, the dual modification with acetate and phosphate groups can influence its thermal behavior in solution.

Mechanism of Temperature-Responsiveness: The acetylation of amylopectin introduces hydrophobic groups, which can lead to a lower critical solution temperature (LCST)-type behavior. mdpi.com This means that the polymer is soluble in water at lower temperatures, but becomes insoluble and precipitates as the temperature is raised above a certain point. The phosphate groups, being hydrophilic, will modulate this behavior. The balance between the hydrophobic acetyl groups and the hydrophilic phosphate groups will determine the transition temperature.

Design and Synthesis: To achieve significant temperature responsiveness, the degree of substitution of the acetyl groups is a critical parameter. A higher degree of acetylation will generally lower the LCST. The synthesis would involve carefully controlling the reaction conditions to achieve the desired degree of acetylation and phosphorylation.

Table 4: Hypothetical Lower Critical Solution Temperature (LCST) of this compound with Varying Degrees of Substitution

Degree of Substitution (DS) - AcetylDegree of Substitution (DS) - PhosphateExpected LCST (°C)
0.50.1> 80
1.00.1~ 60
1.50.1~ 45
1.00.5~ 70

Theoretical and Computational Approaches in Amylopectin, Acetate Phosphate Research

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, providing a virtual microscope to observe the dynamic behavior of molecules over time. For a complex, branched polymer like amylopectin (B1267705), acetate (B1210297) phosphate (B84403), MD simulations can offer invaluable insights into its three-dimensional structure (conformation) and how it interacts with its environment at an atomic level. nih.gov

In the context of modified starches, MD simulations have been employed to understand how chemical modifications influence the polymer's shape and flexibility. For instance, simulations of acetylated starch have shown that the introduction of acetyl groups can disrupt the natural helical structure of amylopectin chains, leading to a more extended and flexible conformation. This increased flexibility can, in turn, affect the viscosity and gelling properties of the starch.

The interaction with water is a critical factor determining the functionality of starches. MD simulations can model the hydrogen bonding network between the starch derivative and water molecules. researchgate.net For amylopectin, acetate phosphate, simulations could reveal how the negatively charged phosphate groups and the more hydrophobic acetate groups arrange themselves in an aqueous environment. It is plausible that the phosphate groups would attract a shell of water molecules, enhancing solubility, while the acetate groups might create localized hydrophobic patches, influencing interactions with non-polar molecules. This is supported by studies on phosphated starches which show a strong anionic character and increased molecular mass and viscosity. nih.gov

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as active pharmaceutical ingredients in a drug delivery system. nih.govnih.govresearchgate.netrsc.orgresearchgate.net By simulating the binding of a drug molecule to the modified starch, researchers can predict the loading capacity and release profile of the drug. The simulations can identify the specific binding sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), which is crucial for designing efficient drug carriers. dovepress.com

MD Simulation Parameter Insight for this compound Potential Application
Radius of GyrationOverall size and compactness of the polymer chainPredicting viscosity and hydrodynamic volume
Root Mean Square FluctuationFlexibility of different parts of the polymerIdentifying regions of high and low mobility
Hydrogen Bond AnalysisInteraction with water and other moleculesUnderstanding solubility and drug binding
Radial Distribution FunctionLocal arrangement of solvent moleculesCharacterizing the hydration shell

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to investigate chemical reactions at the electronic level. nih.govmdpi.comwur.nl For the synthesis of this compound, these methods can be used to elucidate the reaction mechanisms of acetylation and phosphorylation and to predict the reactivity of the different hydroxyl groups on the amylopectin backbone.

The esterification of starch with agents like acetic anhydride (B1165640) is a common modification. nih.gov Quantum chemical calculations can model the reaction pathway, identifying the transition states and calculating the activation energies for the reaction to occur at the different hydroxyl groups (at the C2, C3, and C6 positions of the glucose unit). Such studies on glucose have shown that the reactivity of these hydroxyl groups can vary, influencing the final distribution of the acetyl groups on the polymer. reddit.com

Similarly, the phosphorylation of starch can be investigated using quantum chemical methods. These calculations can help in understanding the energetics of the reaction and the role of catalysts. By modeling the interaction of the phosphorylating agent with the glucose monomer, researchers can predict which hydroxyl group is most likely to be substituted.

For a dual-modified starch like this compound, quantum chemical calculations could be instrumental in designing a synthetic strategy. By understanding the reactivity of the hydroxyl groups in both native and partially modified amylopectin, it would be possible to control the degree and pattern of substitution of both acetate and phosphate groups. This level of control is crucial for tailoring the final properties of the modified starch.

Computational Method Information Gained Relevance to this compound Synthesis
Density Functional Theory (DFT)Reaction energies, transition state structures, activation barriersElucidating the step-by-step mechanism of acetylation and phosphorylation.
Ab initio methodsHigh-accuracy electronic structure informationProviding benchmark data for more approximate methods.
Semi-empirical methodsFaster computation for large systemsScreening of different reaction conditions and reagents.

Predictive Modeling of Structure-Function Relationships via Machine Learning

Machine learning (ML) is emerging as a powerful tool in materials science for establishing quantitative structure-property relationships (QSPR). mdpi.comsemanticscholar.orgresearchgate.net In the context of modified starches, ML models can be trained on experimental data to predict their functional properties based on their chemical structure and modification parameters. consensus.appnih.gov

For this compound, an ML model could be developed to predict properties such as viscosity, solubility, thermal stability, and drug release characteristics. nih.govnih.govwseas.comresearchgate.net The input features for such a model could include the degree of substitution of both acetate and phosphate groups, the botanical source of the amylopectin, and the molecular weight of the polymer. The output would be the predicted functional property.

The development of such a model would typically involve the following steps:

Data Collection: Gathering a dataset of experimentally characterized this compound samples with varying degrees of modification and their corresponding functional properties.

Feature Engineering: Selecting and encoding the relevant molecular and process parameters that are likely to influence the properties.

Model Training: Using a subset of the data to train an ML algorithm (e.g., random forest, neural network, or support vector machine) to learn the relationship between the input features and the output properties.

Model Validation: Testing the trained model on a separate subset of the data to evaluate its predictive accuracy.

Once validated, this predictive model could significantly accelerate the development of new this compound derivatives with desired functionalities, reducing the need for extensive and time-consuming experimental work.

Machine Learning Algorithm Description Potential Use for this compound
Random ForestAn ensemble learning method that constructs multiple decision trees.Predicting a range of functional properties with high accuracy.
Artificial Neural NetworksA model inspired by the structure of the human brain, capable of learning complex non-linear relationships.Modeling complex relationships between the dual modification and resulting properties.
Support Vector MachinesA supervised learning model that finds an optimal hyperplane to separate data points.Classifying modified starches based on their suitability for specific applications.

Computational Design of Novel Amylopectin Derivatives

The ultimate goal of these theoretical and computational approaches is to enable the in silico design of novel starch derivatives with precisely tailored properties for specific applications. mdpi.comtamu.edu By integrating the insights from MD simulations, quantum chemical calculations, and machine learning models, it becomes possible to computationally screen and optimize new this compound structures before they are synthesized in the lab.

For example, in the field of drug delivery, a computational workflow could be envisioned:

Target Property Definition: Define the desired properties for a drug carrier, such as a specific drug loading capacity and a controlled release rate.

Virtual Library Generation: Computationally generate a library of virtual this compound molecules with different degrees and patterns of acetylation and phosphorylation.

Property Prediction: Use a trained machine learning model to rapidly predict the properties of each molecule in the virtual library.

Detailed Simulation: Select the most promising candidates from the screening and perform detailed MD simulations to validate their performance and understand the underlying molecular mechanisms.

Synthesis and Experimental Validation: Synthesize the top-ranked candidate(s) and experimentally verify their properties.

This computational design approach has the potential to dramatically accelerate the innovation cycle for new starch-based materials, leading to the development of advanced products for the food, pharmaceutical, and materials industries. The application of these powerful computational tools will undoubtedly play a crucial role in unlocking the full potential of versatile biopolymers like this compound.

Concluding Perspectives and Future Research Trajectories for Amylopectin, Acetate Phosphate

Addressing Unresolved Challenges in Synthesis and Characterization

A primary hurdle in the advancement of amylopectin (B1267705), acetate (B1210297) phosphate (B84403) lies in the precise control and comprehensive understanding of its synthesis. The introduction of both acetyl and phosphate groups onto the amylopectin backbone is a complex process, and achieving a consistent and predictable degree of substitution (DS) for both functionalities remains a significant challenge. researchgate.netnih.gov The reaction conditions, including reagent concentrations, pH, temperature, and reaction time, all intricately influence the final product's characteristics. nih.gov

Future research must focus on developing more robust and reproducible synthesis protocols. This includes exploring alternative catalysts and reaction media that can offer better control over the esterification processes. rjptonline.org Furthermore, a deeper understanding of the reaction kinetics is necessary to tailor the DS of both acetate and phosphate groups independently, thereby enabling the fine-tuning of the polymer's properties for specific applications.

In terms of characterization, the dual modification presents analytical complexities. While techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of both acetyl and phosphate functional groups, they provide limited information on the precise location and distribution of these groups along the amylopectin chains. researchgate.netresearchgate.net This lack of detailed structural information hinders the establishment of clear structure-property relationships.

Exploration of Novel Functionalization Chemistries

The current methods for producing amylopectin, acetate phosphate often rely on conventional chemical modifications that can have environmental drawbacks. mdpi.com A promising avenue for future research is the exploration of "green" and "clean" functionalization chemistries. mdpi.comtandfonline.com These approaches aim to reduce the use of hazardous reagents and minimize the generation of harmful by-products. mdpi.com

Enzymatic modification, for instance, offers a high degree of specificity and can be carried out under milder reaction conditions, potentially leading to a more controlled and environmentally benign synthesis process. researchgate.netnih.gov Physical modification techniques, such as the use of high pressure or ultrasonication, could also be investigated as a means to alter the polymer's structure and facilitate subsequent chemical modifications in a more efficient and sustainable manner. researchgate.net

Beyond the existing acetate and phosphate groups, there is potential to introduce additional functionalities to the amylopectin backbone, creating multifunctional biopolymers with tailored properties. This could involve grafting other molecules onto the starch chain to impart specific characteristics, such as enhanced hydrophobicity or antimicrobial activity.

Table 1: Comparison of Functionalization Chemistries for this compound

Feature Conventional Chemical Modification Novel Functionalization Chemistries (e.g., Enzymatic)
Reagents Often involves strong acids, bases, and anhydrides Utilizes enzymes or physical methods
Reaction Conditions Can require high temperatures and pressures Typically milder conditions (e.g., lower temperature, neutral pH)
Selectivity Can be difficult to control, leading to random substitution High specificity, allowing for targeted modifications
Environmental Impact Potential for hazardous by-products and effluents Generally more environmentally friendly with fewer waste streams

| Cost | Reagents can be relatively inexpensive | Enzymes can be costly, but may be reusable |

Development of Advanced Analytical Techniques for Comprehensive Characterization

To overcome the limitations of current characterization methods, the development and application of advanced analytical techniques are crucial. A more complete understanding of the molecular structure of this compound is essential for predicting and controlling its functional properties.

High-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide more detailed information about the location of the acetyl and phosphate groups on the glucose units of the amylopectin chain. topic-breakdown.com Advanced mass spectrometry techniques could also be employed to analyze the distribution of these functional groups and identify any changes in the polymer's molecular weight and structure.

Microscopic techniques, including scanning electron microscopy (SEM) and atomic force microscopy (AFM), can offer insights into the morphological changes that occur upon dual modification, revealing how the introduction of acetate and phosphate groups affects the granular structure and surface properties of the starch. researchgate.net

Table 2: Advanced Analytical Techniques for this compound Characterization

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Precise location of functional groups on the glucose units.
Advanced Mass Spectrometry Distribution of functional groups and molecular weight information.
Scanning Electron Microscopy (SEM) Morphological changes and surface characteristics of starch granules.
Atomic Force Microscopy (AFM) High-resolution surface imaging and topographical information.

| X-ray Diffraction (XRD) | Changes in the crystalline structure of the starch. |

Interdisciplinary Research Opportunities in Polymer Science, Materials Engineering, and Biorefinery Concepts

The unique properties of this compound open up a wide range of interdisciplinary research opportunities. In polymer science, this modified biopolymer can serve as a platform for the development of novel bio-based materials with tailored functionalities. usmspsereu.comusm.edu Its film-forming capabilities and tunable properties make it a candidate for applications in biodegradable packaging, coatings, and adhesives. nih.govresearchgate.net

In materials engineering, this compound can be incorporated into composite materials to enhance their properties. usm.edumdpi.com For example, it could be blended with other biopolymers or reinforced with natural fibers to create high-performance, sustainable materials for various applications. mdpi.com The interaction between the modified starch and other components of the composite is a key area for investigation.

Furthermore, the production of this compound can be integrated into biorefinery concepts. Starch is a readily available and renewable feedstock, and its conversion into high-value-added products like modified starches is a central tenet of the bio-based economy. mdpi.comnih.gov Research in this area could focus on optimizing the entire value chain, from the sustainable sourcing of starch to the efficient conversion into this compound and its subsequent utilization in various products.

Environmental Impact and Sustainability Aspects of this compound Production and Utilization (excluding toxicology)

The environmental footprint of this compound is a critical consideration for its long-term viability. The sustainability of its production process is closely linked to the efficiency of the modification reactions and the nature of the chemicals used. researchgate.net Future research should prioritize the development of greener synthesis routes that minimize water and energy consumption and reduce the generation of waste. mdpi.com

The end-of-life of products containing this compound is another important aspect. As a starch-based material, it is expected to be biodegradable, which is a significant advantage over petroleum-based polymers. nih.govmdpi.com However, the rate and extent of its biodegradation in different environments need to be thoroughly investigated. Understanding how the dual modification affects the enzymatic degradation of the starch backbone is crucial for assessing its environmental fate.

Life cycle assessment (LCA) studies can provide a comprehensive evaluation of the environmental impact of this compound, from cradle to grave. These studies can help identify hotspots in the production and utilization phases and guide the development of more sustainable practices.

Q & A

Q. How does phosphate crosslinking influence the amylose/amylopectin ratio in modified starches?

Phosphate crosslinking agents like sodium tripolyphosphate (STPP) increase amylose content by replacing hydroxyl groups with phosphate, promoting intermolecular bonds in amylopectin. This reduces free amylopectin due to aggregation into larger molecules. Experimental designs involve varying STPP concentrations (0.05–0.20%) and quantifying starch fractions via chromatography or spectrophotometry (Table 11) .

Q. What analytical methods determine phosphate distribution and localization in amylopectin?

  • 31P-NMR : Identifies phosphate esters at C3 and C6 positions in amylopectin .
  • Confocal Laser Scanning Microscopy (CLSM) : Maps spatial distribution using phosphate-binding fluorescent dyes (e.g., APTS) .
  • HPAEC-PAD : Resolves chain-length profiles of debranched amylopectin to infer phosphorylation patterns .

Q. Which enzymes regulate amylopectin phosphorylation and dephosphorylation?

Phosphorylation is catalyzed by α-glucan water dikinase (GWD) and phospho-glucan water dikinase (PWD), while dephosphorylation involves phosphatases like SEX4 and LSF2. Activity assays use malachite green for phosphate release quantification or native PAGE with pNPP substrates .

Advanced Research Questions

Q. Why do studies report contradictory correlations between phosphate content and amylose levels?

Discrepancies arise from botanical sources and modification methods. For example:

  • STPP crosslinking increases amylose (59.78% to 53.16% starch content with 0.20% STPP) by reducing amylopectin solubility .
  • Phosphate fertilization in buckwheat decreases amylose (11.64% to ~9%) by upregulating amylopectin-synthesizing enzymes (GBE1, glgA) . Genetic suppression (e.g., R1-gene in potato) also alters phosphate-amylose dynamics .

Q. How do phosphate positions (C3 vs. C6) affect starch degradation and industrial functionality?

  • C6-bound phosphate dominates (70–80%) and enhances hydration, increasing enzymatic accessibility .
  • C3-bound phosphate correlates with higher gelatinization temperatures and retrogradation resistance, critical for food texture . Mutagenesis studies (e.g., Δ52-SEX4) and 31P-NMR are used to dissect positional effects .

Q. What experimental challenges arise in quantifying amylopectin-bound phosphate?

  • Contamination : Free phosphate in amylopectin preparations requires correction via blank assays .
  • Crystallinity : Phosphate within crystalline regions resists acid hydrolysis, necessitating enzymatic debranching or Naegeli dextrin analysis .
  • Sensitivity : Malachite green assays detect sub-nanomolar phosphate but require stringent pH control (e.g., 100 mM sodium acetate buffer) .

Q. How do phosphorylation and amylopectin chain length interact to influence resistant starch (RS) formation?

Longer amylopectin chains (>DP20) and low C6-phosphate content enhance RS by reducing digestibility. Methods include:

  • Chain-length profiling : HPAEC-PAD after isoamylase debranching .
  • In vitro digestion assays : Simulated intestinal fluid with glucose oxidase quantification .

Methodological Considerations

Q. How to optimize enzyme activity assays for amylopectin-modifying enzymes?

  • pH and temperature : SU1 isoamylase activity peaks at pH 6.0 and 30°C, validated via reducing-sugar assays .
  • Cofactors : Divalent cations (Ca²⁺, Mg²⁺) enhance activity, while EDTA inhibits .
  • Substrate specificity : Use waxy maize amylopectin to minimize amylose interference .

Q. What strategies resolve conflicting data on starch phosphate content and functional properties?

  • Multi-technique validation : Combine DSC (gelatinization), RVA (pasting), and XRD (crystallinity) with compositional data .
  • Mutant analysis : Compare wild-type and transgenic lines (e.g., GBSSI-suppressed potatoes) to isolate phosphate effects .

Data Interpretation and Contradictions

Q. Why does phosphate suppress amylose in some plants but elevate it in others?

  • Genetic factors : WAXY protein downregulation in buckwheat reduces amylose , while STPP crosslinking in sorghum promotes amylose aggregation .
  • Environmental modulation : Phosphate availability alters metabolic flux—high P upregulates amylopectin synthase (SSS, SBE) in cereals but not tubers .

Q. How to address inconsistencies in starch phosphate measurements across studies?

Standardize protocols for:

  • Sample preparation : Avoid acid hydrolysis for phosphorylated starches; use enzymatic digestion .
  • Calibration : Include internal standards (e.g., glucose-6-phosphate) in 31P-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.